3-Bromo-m-terphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(3-phenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFHRBGWDLALOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-m-terphenyl physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-m-terphenyl is a halogenated aromatic hydrocarbon featuring a central benzene ring substituted with a bromine atom and two phenyl groups at the meta positions. This molecular architecture makes it a valuable building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Its rigid terphenyl backbone provides a well-defined three-dimensional structure, while the reactive carbon-bromine bond serves as a versatile handle for constructing more complex molecules through various cross-coupling reactions. This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, offering insights for its effective use in research and development.
Molecular Structure and Properties
The structural arrangement of this compound, with its interconnected phenyl rings, imparts specific physical and chemical characteristics crucial for its application in synthesis.
dot graph 3_Bromo_m_terphenyl_Structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
// Central Ring C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4"]; C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4"];
// Phenyl Group 1 C7 [label="C", pos="-1.73, -1!", fillcolor="#F1F3F4"]; C8 [label="C", pos="-2.6, -0.5!", fillcolor="#F1F3F4"]; C9 [label="C", pos="-2.6, 0.5!", fillcolor="#F1F3F4"]; C10 [label="C", pos="-1.73, 1!", fillcolor="#F1F3F4"]; C11 [label="C", pos="-0.87, 1.5!", fillcolor="#F1F3F4"]; // This is C2 C12 [label="C", pos="-0.87, -1.5!", fillcolor="#F1F3F4"]; // This is C3
// Phenyl Group 2 C13 [label="C", pos="1.73, 1!", fillcolor="#F1F3F4"]; C14 [label="C", pos="2.6, 0.5!", fillcolor="#F1F3F4"]; C15 [label="C", pos="2.6, -0.5!", fillcolor="#F1F3F4"]; C16 [label="C", pos="1.73, -1!", fillcolor="#F1F3F4"]; C17 [label="C", pos="0.87, -1.5!", fillcolor="#F1F3F4"]; // This is C5 C18 [label="C", pos="0.87, 1.5!", fillcolor="#F1F3F4"]; // This is C6
// Bromine Br [label="Br", pos="0,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Central Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for Phenyl Group 1 (attached to C3) C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C2;
// Edges for Phenyl Group 2 (attached to C5) C5 -- C16; C16 -- C15; C15 -- C14; C14 -- C13; C13 -- C6;
// Edge for Bromine C4 -- Br;
// Add invisible nodes and edges for double bonds to approximate appearance node [shape=plaintext, label=""]; e1 [pos="-0.435,0.75!"]; e2 [pos="-0.87,0!"]; e3 [pos="-0.435,-0.75!"]; e4 [pos="0.435,-0.75!"]; e5 [pos="0.87,0!"]; e6 [pos="0.435,0.75!"]; C1 -- e1 -- C2; C3 -- e3 -- C4; C5 -- e5 -- C6; } end_dot Caption: Molecular Structure of this compound.
Physical and Chemical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 98905-03-4 | [1][2] |
| Molecular Formula | C18H13Br | [1][2] |
| Molecular Weight | 309.2 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 112.0 to 116.0 °C | [3] |
| Boiling Point | 413.1 ± 14.0 °C (Predicted) | [4] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water. Soluble in common aromatic solvents. | [5] |
Spectroscopic Data for Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a terphenyl structure is complex due to the overlapping signals of the aromatic protons. The spectrum will exhibit a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific coupling patterns and integrations are crucial for confirming the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift, and the quaternary carbons where the phenyl rings are attached will also be identifiable.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching within the rings (around 1600-1450 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹).
Synthesis and Purification
The synthesis of terphenyls is most efficiently achieved through metal-catalyzed cross-coupling reactions.[6] A common and versatile method for preparing unsymmetrical terphenyls like this compound is the Suzuki cross-coupling reaction.[6]
Representative Suzuki Coupling Protocol
This protocol describes a general approach for the synthesis of this compound.
Reactants:
-
1,3-Dibromobenzene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
Inert Atmosphere: The reaction vessel is charged with the reactants and purged with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent the oxidation of the palladium catalyst.
-
Reagent Addition: 1,3-Dibromobenzene, phenylboronic acid (1 equivalent), the palladium catalyst, and the base are added to the solvent.
-
Heating: The mixture is heated to a temperature appropriate for the chosen solvent and catalyst system (typically 80-110 °C) and stirred for several hours until reaction completion is observed (monitored by TLC or GC-MS).
-
Work-up: Upon cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine to remove inorganic salts.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) to yield pure this compound.
Chemical Reactivity and Applications
The primary site of reactivity on this compound is the carbon-bromine bond. This aryl bromide readily participates in a variety of palladium-catalyzed cross-coupling reactions, making it a key intermediate for the synthesis of more complex, functionalized molecules.
-
Suzuki Coupling: Further reaction with another equivalent of an arylboronic acid can replace the bromine atom, leading to the formation of unsymmetrical quaterphenyls.
-
Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst allows for the introduction of nitrogen-containing functional groups.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to terphenyls with alkyne moieties, which are useful in materials science and as precursors for other functional groups.
-
Heck Coupling: Reaction with alkenes can be used to append vinyl groups to the terphenyl core.
These reactions are instrumental in building molecules for various applications:
-
Organic Light-Emitting Diodes (OLEDs): The rigid and conjugated terphenyl core is a common structural motif in materials designed for OLEDs, where it can serve as part of the host or emissive layer.
-
Liquid Crystals: Substituted terphenyls are investigated for their liquid crystalline properties.[7]
-
Drug Discovery: The terphenyl scaffold provides a rigid framework for positioning functional groups in three-dimensional space, which can be used to design ligands that interact with biological targets such as proteins and enzymes.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]
-
Keep away from strong oxidizing agents.[8]
-
Store in a tightly closed container in a cool, dry place.[8]
-
Always consult the material safety data sheet (MSDS) before handling this compound.[8][9][10][11]
References
- 1. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound,(CAS# 98905-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 3-Bromo-5'-phenyl-1,1':3',1''-terphenyl | 1233200-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound CAS#: 98905-03-4 [m.chemicalbook.com]
- 5. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 3-Bromo-m-terphenyl (CAS: 98905-03-4) for Advanced Research Applications
Introduction
3-Bromo-m-terphenyl is a substituted aromatic hydrocarbon featuring a central benzene ring connected to two additional phenyl groups at the 1 and 3 positions, with a bromine atom on the third phenyl ring.[1] This seemingly simple molecule, identified by CAS number 98905-03-4, serves as a highly valuable and versatile building block in modern organic synthesis.[2] Its rigid, three-dimensional m-terphenyl scaffold provides a robust framework for constructing complex molecular architectures, while the strategically placed bromine atom acts as a crucial synthetic handle for further functionalization.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, purification, core applications, and safe handling of this important chemical intermediate. We will explore the causality behind experimental choices, moving beyond simple protocols to deliver field-proven insights.
Section 1: Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. This compound is a crystalline powder at room temperature.[5] Its key identifiers and computed properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 98905-03-4 | [1][6][7] |
| IUPAC Name | 1-bromo-3-(3-phenylphenyl)benzene | [1] |
| Molecular Formula | C₁₈H₁₃Br | [1][6][8] |
| Molecular Weight | 309.2 g/mol | [1][6] |
| Synonyms | 3-Bromo-1,1':3',1''-terphenyl | [1][7] |
| Boiling Point | 413.1 ± 14.0 °C (Predicted) | [9] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [9] |
| XLogP3 | 6.3 | [1][10] |
| InChIKey | YDFHRBGWDLALOB-UHFFFAOYSA-N | [1] |
Section 2: Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling
The most efficient and widely adopted method for synthesizing terphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12][13] This Nobel Prize-winning methodology is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of its precursors.[11]
Expert Rationale for Method Selection
The Suzuki coupling is the premier choice for constructing the C-C bonds in this compound. It involves the reaction of an organohalide with an organoboron species.[14] The choice of a palladium catalyst is critical; palladium complexes can readily cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition and reductive elimination that form the new carbon-carbon bond.[14] The base is not merely a spectator; it is essential for activating the organoboron reagent, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[15][16]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis via the Suzuki coupling of 1,3-dibromobenzene with phenylboronic acid.
Materials:
-
1,3-Dibromobenzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add 1,3-dibromobenzene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the more valuable dihalide. The base must be in significant excess to drive the reaction to completion.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq), to the flask.
-
Expertise Note: The catalyst loading is kept low (2-5 mol%) as it is highly efficient. Higher loadings can lead to increased costs and more difficult purification.
-
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent volume should be sufficient to create a stirrable slurry.
-
Causality Note: The biphasic solvent system is crucial. Toluene dissolves the organic reagents, while water dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility at the interface where the reaction occurs. Degassing (e.g., by bubbling argon through the solvent for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) under a positive pressure of inert gas. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Section 3: Purification and Characterization
Purification is a critical step to ensure the material meets the high-purity standards required for subsequent applications, especially in drug development and electronics.[17][18]
Protocol 1: Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample.
-
Expertise Note: Dry loading the sample onto silica prevents streaking and leads to better separation on the column compared to liquid loading a concentrated sample.
-
-
Column Packing: Pack a chromatography column with silica gel using a non-polar eluent (e.g., hexanes or petroleum ether).
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Elute the column with a non-polar solvent system (e.g., 100% hexanes, or a gradient of ethyl acetate in hexanes). This compound is highly non-polar and will elute early.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[19] Ethanol or a mixture of ethanol and water is often a suitable choice.[17][19]
-
Dissolution: Place the product from chromatography in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Self-Validating Characterization
The identity and purity of the final product must be confirmed. A low or broad melting point range often indicates the presence of impurities.[19] Standard analytical techniques for validation include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high precision.
Section 4: Core Applications in Research and Development
This compound's utility stems from its unique combination of a rigid terphenyl core and a reactive bromine handle, making it a valuable precursor in diverse fields.
Caption: Key application pathways for this compound.
A Versatile Scaffold in Medicinal Chemistry
In drug discovery, moving beyond flat, two-dimensional molecules is critical for improving selectivity and physicochemical properties. The m-terphenyl framework provides a well-defined, rigid, three-dimensional structure.[3][20] this compound is an ideal starting point because the bromine atom can be readily converted into a vast array of other functional groups using well-established cross-coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination, cyanation).[17] This allows for the systematic exploration of the chemical space around the core scaffold. For instance, bromo-aryl compounds are common starting points in the synthesis of kinase inhibitors and other targeted therapeutics.[21][22]
Precursor in Organic Electronics
The field of organic electronics relies on π-conjugated molecules for applications like Organic Light-Emitting Diodes (OLEDs).[23] Terphenyls are valued for their high thermal stability and efficient charge transport properties.[18] While this compound itself may not be the final emissive material, it serves as a key intermediate. The bromine atom allows for the attachment of other functional groups that can tune the material's electronic properties, such as its HOMO/LUMO energy levels, to optimize device performance, efficiency, and color purity.[18]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. The Globally Harmonized System (GHS) classifications for this compound indicate several hazards.[1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety and Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][24]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[5][24] Avoid creating dust.
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]
-
Skin: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][24]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[24]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][24]
References
- 1. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 3. m-Terphenyl - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound,(CAS# 98905-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. iodochem.com [iodochem.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. This compound CAS#: 98905-03-4 [m.chemicalbook.com]
- 10. PubChemLite - this compound (C18H13Br) [pubchemlite.lcsb.uni.lu]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 21. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jmaterenvironsci.com [jmaterenvironsci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Structure and Synthesis of 3-Bromo-m-terphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Terphenyl Scaffold
The terphenyl scaffold, a fundamental structural motif in organic chemistry, consists of a central benzene ring connected to two other phenyl groups. The meta-terphenyl arrangement, in particular, offers a unique three-dimensional architecture that has found extensive applications in materials science, medicinal chemistry, and as ligands for catalysis. The introduction of a bromine atom onto this framework, as in 3-Bromo-m-terphenyl, provides a versatile synthetic handle for further functionalization, making it a valuable building block for the synthesis of more complex molecules with tailored electronic and steric properties. This guide provides a comprehensive overview of the structure, properties, and synthetic methodologies for this compound, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₈H₁₃Br, is a solid at room temperature.[1] Its structure is characterized by a central benzene ring substituted at the 1 and 3 positions with phenyl groups, and a bromine atom at the 3'-position of one of the terminal phenyl rings.
| Property | Value | Source |
| Molecular Weight | 309.20 g/mol | [1] |
| CAS Number | 98905-03-4 | [1] |
| Appearance | Solid | [1] |
| Molecular Formula | C₁₈H₁₃Br | [1] |
Caption: Key physicochemical properties of this compound.
The bromine atom significantly influences the molecule's reactivity, rendering the carbon to which it is attached susceptible to a variety of cross-coupling reactions. This strategic placement of the bromine atom allows for the selective introduction of new functional groups, thereby enabling the synthesis of a diverse library of m-terphenyl derivatives.
Synthetic Strategies: A Focus on Cross-Coupling Methodologies
The construction of the terphenyl framework and the introduction of the bromo-substituent are typically achieved through powerful carbon-carbon bond-forming reactions. The two most prevalent and effective methods are the Suzuki-Miyaura cross-coupling and the Grignard reaction. The choice between these methodologies often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.
Suzuki-Miyaura Cross-Coupling: A Versatile and Robust Approach
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a preferred method for the synthesis of biaryls and polyaryls. For the synthesis of this compound, a plausible and efficient route involves the sequential Suzuki coupling of a dihalobenzene with appropriate boronic acids.
A logical synthetic pathway would be the reaction of 1,3-dibromobenzene with one equivalent of phenylboronic acid. This initial coupling would yield 3-bromobiphenyl, which can then be reacted with another equivalent of phenylboronic acid to afford the desired this compound. Alternatively, a one-pot, two-step approach can be employed where the second boronic acid is added after the first coupling is complete.
Conceptual Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura cross-coupling methodologies for analogous terphenyl compounds.
Materials:
-
1,3-Dibromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (solvent system)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,3-dibromobenzene (1.0 eq), phenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and water to the flask, followed by the addition of potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Caption: Suzuki-Miyaura synthesis pathway for this compound.
Grignard Reaction: A Classic and Powerful C-C Bond Formation Tool
The Grignard reaction, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, is another cornerstone of organic synthesis for forming carbon-carbon bonds.[3] For the synthesis of this compound, a potential route involves the reaction of a di-Grignard reagent formed from 1,3-dibromobenzene with a suitable electrophile, or the reaction of a phenyl Grignard reagent with a brominated biphenyl derivative.
A plausible approach is the formation of phenylmagnesium bromide from bromobenzene and magnesium turnings, followed by its reaction with 1,3-dibromobenzene in the presence of a suitable catalyst, such as a nickel or palladium complex. This would lead to the formation of 3-bromobiphenyl, which could then undergo a second Grignard coupling.
Conceptual Experimental Protocol: Grignard Reaction Synthesis of this compound
This protocol is a representative procedure based on established Grignard reaction methodologies for the synthesis of related biaryl compounds.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1,3-Dibromobenzene
-
Nickel(II) chloride (NiCl₂) or other suitable catalyst
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to form phenylmagnesium bromide.
-
Coupling Reaction: In a separate flask, dissolve 1,3-dibromobenzene and a catalytic amount of nickel(II) chloride in anhydrous THF. Cool this mixture in an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared phenylmagnesium bromide solution to the cooled solution of 1,3-dibromobenzene and catalyst.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Grignard reaction pathway for this compound synthesis.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | A complex multiplet region between 7.0 and 8.0 ppm corresponding to the aromatic protons. The integration of this region should correspond to 13 protons. The protons on the brominated ring will exhibit distinct splitting patterns influenced by the bromine atom. |
| ¹³C NMR | Multiple signals in the aromatic region (typically 120-145 ppm). The carbon atom attached to the bromine will be observed at a characteristic chemical shift. Quaternary carbons will also be present. |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M and M+2). The molecular ion peak would be expected at m/z = 308 and 310.[4] |
| IR Spec. | Characteristic C-H stretching frequencies for aromatic compounds (around 3000-3100 cm⁻¹), C=C stretching vibrations in the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching vibrations (typically in the 500-600 cm⁻¹ region). |
Caption: Expected spectroscopic data for this compound.
Safety and Handling
As a brominated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
The reagents used in the synthesis of this compound, such as organometallic reagents (Grignard reagents) and palladium catalysts, also require specific handling procedures. Grignard reagents are highly reactive and pyrophoric, and must be handled under an inert atmosphere. Palladium catalysts can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its synthesis is readily achievable through well-established cross-coupling methodologies, primarily the Suzuki-Miyaura reaction and the Grignard reaction. The strategic placement of the bromine atom allows for further functionalization, opening avenues for the creation of novel materials with tailored properties and complex molecular architectures for drug discovery. As the demand for sophisticated organic molecules continues to grow, the importance of key intermediates like this compound is set to increase, driving further innovation in its synthesis and application.
References
Spectroscopic Characterization of 3-Bromo-m-terphenyl: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-m-terphenyl is a polyaromatic hydrocarbon belonging to the terphenyl family of compounds, which are noted for their applications as building blocks in organic electronics, liquid crystals, and as ligands in coordination chemistry.[1][2] The precise substitution pattern on the central phenyl ring is critical to its physicochemical properties. Therefore, unambiguous structural confirmation is paramount for any research or development application. This guide provides a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive characterization of this compound. Our focus extends beyond mere data presentation to the underlying principles and experimental logic that ensure data integrity and trustworthy interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of this compound. Its ability to probe the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom provides a detailed connectivity map, confirming the specific meta-substitution pattern and the position of the bromine atom.
Expertise & Rationale: Experimental Design
For a molecule like this compound, the primary challenge is resolving the complex aromatic region of the ¹H NMR spectrum. The choice of a high-field spectrometer (e.g., 500 MHz or higher) is crucial. A higher magnetic field strength increases chemical shift dispersion, minimizing signal overlap and allowing for more accurate coupling constant analysis, which is essential for assigning protons on the substituted central ring. Deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent dissolving power for nonpolar aromatic compounds and its single, easily identifiable residual solvent peak.
Self-Validating Protocol: NMR Data Acquisition
A robust NMR analysis integrates multiple experiments to build a self-validating dataset. The combination of ¹H, ¹³C, and 2D correlation spectra (such as COSY) ensures that every assignment is cross-verified.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
(Optional but Recommended) 2D COSY Acquisition: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling correlations, which is invaluable for assigning adjacent protons in the aromatic rings.
Predicted NMR Data & Interpretation
While a publicly available, experimentally verified spectrum for this specific molecule is not consistently reported, we can predict the expected chemical shifts and coupling patterns based on established principles of substituent effects in aromatic systems.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2', H-6' (unsubst. phenyl) | ~7.65 | d (doublet) | 2H |
| H-3', H-4', H-5' (unsubst. phenyl) | ~7.45 | m (multiplet) | 3H |
| H-2'', H-6'' (unsubst. phenyl) | ~7.65 | d (doublet) | 2H |
| H-3'', H-4'', H-5'' (unsubst. phenyl) | ~7.45 | m (multiplet) | 3H |
| H-2 | ~7.80 | t (triplet, small J) | 1H |
| H-4 | ~7.70 | d (doublet) | 1H |
| H-5 | ~7.40 | t (triplet) | 1H |
| H-6 | ~7.60 | d (doublet) | 1H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Br (C-3) | ~122 |
| Quaternary Carbons (C-1, C-1', C-1'', C-3') | ~140-142 |
| Aromatic CH Carbons | ~127-131 |
Interpretation: The ¹H NMR spectrum is expected to show distinct regions. The two terminal, unsubstituted phenyl groups will produce signals around 7.45-7.65 ppm. The protons on the central, substituted ring will be shifted further downfield and exhibit a unique splitting pattern due to their specific meta- and bromo-substitutions. The ¹³C NMR spectrum's key feature is the number of unique signals. Due to the molecule's asymmetry, all 18 carbon atoms are chemically non-equivalent and should, in principle, produce 18 distinct signals, confirming the lack of symmetry. The carbon directly attached to the bromine (C-3) will have a characteristic chemical shift around 122 ppm.
Caption: Structure of this compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the overall structural class of a molecule. For this compound, its primary role is to verify the aromatic nature of the compound and the presence of the carbon-bromine bond.
Expertise & Rationale: Experimental Design
The solid-state nature of this compound makes the Potassium Bromide (KBr) pellet method an ideal choice for analysis.[3] This technique involves grinding the sample with high-purity KBr and pressing it into a transparent disk, minimizing interference from solvents. The key is to ensure the sample is anhydrous and thoroughly ground to prevent scattering of the infrared beam, which would degrade the spectrum quality.
Self-Validating Protocol: IR Data Acquisition
Experimental Protocol: KBr Pellet IR Analysis
-
Preparation: Gently grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar.
-
Pellet Formation: Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first for automatic subtraction.
Expected IR Data & Interpretation
The IR spectrum provides a characteristic fingerprint based on molecular vibrations.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600-1585, 1500-1400 | Aromatic C=C Ring Stretch | Strong to Medium |
| 770-730 and 710-690 | Aromatic C-H Out-of-Plane Bend | Strong |
| ~1070 | In-plane C-H Bending | Medium |
| 600-500 | C-Br Stretch | Medium to Strong |
Interpretation: The presence of peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds.[4] The sharp, strong absorptions in the 1600-1400 cm⁻¹ region are diagnostic for the aromatic ring's carbon-carbon stretching.[4] The strong bands in the "fingerprint region" below 800 cm⁻¹ are indicative of the substitution pattern on the phenyl rings. Finally, a distinct absorption in the low-frequency region (typically 600-500 cm⁻¹) is characteristic of the C-Br stretching vibration, confirming the presence of the bromine substituent.[5]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental formula of this compound. The fragmentation pattern obtained also provides corroborating structural evidence.
Expertise & Rationale: Experimental Design
Electron Ionization (EI) is the preferred method for a stable, non-labile molecule like this.[1] It provides a strong molecular ion peak and reproducible fragmentation patterns that serve as a structural fingerprint. For unambiguous formula confirmation, High-Resolution Mass Spectrometry (HRMS) is essential. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing the elemental composition to be determined with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. The molecular formula of this compound is C₁₈H₁₃Br, with a monoisotopic mass of approximately 308.02 Da.[6]
Self-Validating Protocol: EI-MS Data Acquisition
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (DIP).[7]
-
Ionization: Volatilize the sample by heating the probe and ionize the gas-phase molecules using a standard 70 eV electron beam.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Expected MS Data & Interpretation
The most telling feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine.
Expected Key Ions in the EI Mass Spectrum
| m/z (Mass/Charge) | Identity | Key Feature |
|---|---|---|
| 308/310 | [M]⁺ / [M+2]⁺ | Molecular ion peaks. The ~1:1 intensity ratio is the classic signature of one bromine atom (⁷⁹Br/⁸¹Br).[8] |
| 229 | [M-Br]⁺ | Loss of the bromine radical, a very common fragmentation pathway. |
| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation, resulting from further fragmentation. |
| 76 | [C₆H₄]⁺ | Benzyne radical cation. |
Interpretation: The observation of a pair of peaks at m/z 308 and 310 with nearly equal intensity is definitive proof of a compound containing a single bromine atom. This isotopic pattern is a self-validating feature. The peak at m/z 229 corresponds to the terphenyl cation radical formed by the loss of the bromine atom. This is often a prominent peak as it results in a stable aromatic cation. Further fragmentation can lead to smaller aromatic fragments like the biphenylene cation at m/z 152.
Caption: Primary MS fragmentation of this compound.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unequivocal characterization of this compound. NMR spectroscopy defines the precise isomeric structure and connectivity. IR spectroscopy offers rapid confirmation of the aromatic framework and the presence of the C-Br bond. Finally, Mass Spectrometry confirms the molecular weight and elemental composition, with the bromine isotopic pattern serving as an unambiguous validation point. Together, these techniques form a self-validating system essential for ensuring the identity, purity, and quality of this compound in any scientific or industrial application.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. m-Terphenyl - Wikipedia [en.wikipedia.org]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Phenol, 3-bromo- [webbook.nist.gov]
- 6. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-Bromo-m-terphenyl in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-bromo-m-terphenyl, a key intermediate in the synthesis of advanced materials and pharmaceuticals. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, offers predictive guidance based on molecular structure, and presents a detailed, self-validating experimental protocol for researchers to generate precise and reliable solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems to facilitate process development, purification, and formulation.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS No. 98905-03-4; Molecular Formula: C18H13Br) is an aromatic compound characterized by a central benzene ring with two phenyl groups and a bromine atom in a meta-arrangement.[1][2][3] Its rigid, sterically hindered structure makes it a valuable building block in organic synthesis, particularly for creating complex molecular architectures found in organic light-emitting diodes (OLEDs), liquid crystals, and as a precursor for pharmacologically active molecules.
The solubility of this compound in organic solvents is a critical physical property that dictates its utility in a laboratory and industrial setting. Proper solvent selection is paramount for:
-
Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical transformations.
-
Purification: Facilitating techniques like recrystallization and chromatography.
-
Formulation: Developing stable solutions for various applications, including thin-film deposition and drug delivery systems.
-
Process Safety and Scalability: Understanding solubility limits is crucial for preventing precipitation and ensuring process robustness.
This guide will equip the researcher with the theoretical knowledge and practical methodology to confidently address the solubility challenges associated with this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a largely nonpolar molecule, its solubility will be governed by the following considerations.
Solute-Solvent Interactions
The dissolution of a solid solute in a liquid solvent involves the disruption of intermolecular forces within the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.
-
This compound: As a large, nonpolar aromatic hydrocarbon, the primary intermolecular forces are van der Waals dispersion forces. The presence of the bromine atom introduces a slight dipole, but the molecule remains predominantly nonpolar.
-
Solvent Polarity: Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. The solubility of this compound will be highest in solvents that can effectively engage in van der Waals interactions.
Predicting Solubility Trends
Based on the structure of this compound, we can predict its general solubility behavior:
-
High Solubility: Expected in nonpolar, aromatic solvents such as toluene, benzene, and xylenes, as well as chlorinated solvents like dichloromethane and chloroform. The similar aromatic nature of these solvents allows for favorable π-π stacking and van der Waals interactions.
-
Moderate Solubility: Likely in moderately polar aprotic solvents like diethyl ether and tetrahydrofuran (THF).
-
Low to Negligible Solubility: Expected in highly polar solvents, particularly polar protic solvents like water, methanol, and ethanol.[6][7] The strong hydrogen bonding network in these solvents would be energetically costly to disrupt for the limited solute-solvent interactions that would form.[6][7]
It is important to note that while these predictions provide a valuable starting point, empirical determination is necessary for quantitative data.
Experimental Determination of Solubility
Due to the lack of extensive published data, a robust experimental protocol is essential for obtaining reliable solubility values. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[8]
Isothermal Shake-Flask Method: A Step-by-Step Protocol
This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (±0.01 mg)
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV-Vis detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Procedure:
-
Preparation of Saturated Solutions: To a series of vials, add a known volume of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved microcrystals.
-
Gravimetric or Spectroscopic Analysis:
-
Gravimetric Method: Weigh the filtered solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Weigh the remaining solid. The solubility can be expressed as g/100 mL or mg/mL.
-
Spectroscopic/Chromatographic Method (Preferred): Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.
Data Presentation: A Comparative Table
For clarity and ease of comparison, the experimentally determined solubility data should be presented in a structured table.
| Organic Solvent | Solvent Class | Polarity Index | Solubility at 25°C ( g/100 mL) | Observations |
| Toluene | Aromatic | 2.4 | Experimental Value | e.g., Clear solution |
| Dichloromethane | Halogenated | 3.1 | Experimental Value | e.g., Clear solution |
| Tetrahydrofuran (THF) | Ether | 4.0 | Experimental Value | e.g., Clear solution |
| Acetone | Ketone | 5.1 | Experimental Value | e.g., Slightly hazy |
| Ethyl Acetate | Ester | 4.4 | Experimental Value | e.g., Hazy |
| Acetonitrile | Nitrile | 5.8 | Experimental Value | e.g., Low solubility |
| Methanol | Alcohol (Protic) | 5.1 | Experimental Value | e.g., Sparingly soluble |
| Hexane | Aliphatic | 0.1 | Experimental Value | e.g., Insoluble |
Note: The values in the "Solubility" column are placeholders for experimentally determined data.
Safety Considerations
When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed hazard information.[9] this compound is classified as harmful if swallowed and causes skin and eye irritation.[1]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. While predictive models offer initial guidance, the necessity of empirical data generation via robust methods like the isothermal shake-flask technique cannot be overstated. The presented protocol offers a self-validating system for researchers to obtain the precise solubility data required for their specific applications.
Future work in this area could involve the development of predictive quantitative structure-property relationship (QSPR) models for the solubility of terphenyl derivatives, which would further aid in solvent selection and process optimization in the fields of materials science and drug discovery.
References
- 1. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. boronmolecular.com [boronmolecular.com]
- 3. This compound,(CAS# 98905-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Commercial availability of 3-Bromo-m-terphenyl for research
An In-Depth Technical Guide to 3-Bromo-m-terphenyl: Commercial Availability, Synthesis, and Research Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, chemists, and drug development professionals. The m-terphenyl scaffold is a privileged structure in both materials science and medicinal chemistry, and the strategic placement of a bromine atom offers a versatile handle for synthetic elaboration. This document details the compound's chemical identity, outlines its commercial availability from reputable suppliers, explores prevalent synthetic methodologies, and discusses its application as a building block in modern research. By synthesizing technical data with practical insights, this guide serves as an essential resource for scientists looking to procure and utilize this compound in their work.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS Number 98905-03-4, is an unsymmetrical aromatic hydrocarbon.[1][2][3][4][5] Its structure consists of a central benzene ring substituted at the 1 and 3 positions with phenyl groups, and a bromine atom at the 5-position of the central ring (or, more formally named, 1-bromo-3-(3-phenylphenyl)benzene[5]). This "meta" substitution pattern provides a unique angular geometry compared to its linear para- and ortho-isomers. The bromine atom is of particular importance as it serves as a reactive site, primarily for metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 98905-03-4 | [1][2][5] |
| Molecular Formula | C18H13Br | [1][5] |
| Molecular Weight | 309.2 g/mol | [5] |
| IUPAC Name | 1-bromo-3-(3-phenylphenyl)benzene | [5] |
| Appearance | White to light yellow powder or crystal | [6] |
| Purity | Typically >98% - 99% | [1][2] |
| Melting Point | 86 - 88 °C | [6] |
| Boiling Point | 363 °C |[6] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers that cater to the research and development sectors. Procurement of this compound is straightforward, with most vendors offering it in gram-scale quantities suitable for laboratory use. When selecting a supplier, researchers should prioritize not only cost but also the availability of comprehensive quality control documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the material's identity, purity, and safety.
Table 2: Commercial Suppliers of this compound
| Supplier | Product Code | Typical Purity | Notes |
|---|---|---|---|
| Boron Molecular | BM963 | >99% | A primary manufacturer of boronic acids and related compounds.[1] |
| Sigma-Aldrich | BO9H98CACBD1 | 99% | Distributes product from Boron Molecular.[2] |
| Tokyo Chemical Industry (TCI) | B4888 | >98.0% (GC) | A major global supplier of research chemicals. |
| FUJIFILM Wako Chemicals | - | - | Listed as a product offering.[7] |
| Sinfoo Biotech | S057401 | - | Specializes in biochemicals and reagents.[3] |
| ChemicalBook | CB7757657 | - | An online database and supplier aggregator.[4] |
Caption: Recommended workflow for the procurement and quality verification of research chemicals.
Synthesis Methodologies for m-Terphenyl Scaffolds
While this compound is commercially available, understanding its synthesis is crucial for researchers who may wish to create substituted analogs. The construction of unsymmetrical terphenyls is most efficiently achieved through modern cross-coupling techniques.[8]
The Dominance of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the workhorse for forming aryl-aryl bonds due to its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions. A plausible and efficient route to this compound involves a sequential coupling strategy.
Hypothetical Synthetic Protocol (Illustrative)
-
Step 1: First Coupling. React 1,3-dibromobenzene with one equivalent of phenylboronic acid. The goal here is a selective mono-coupling to produce 3-bromo-1,1'-biphenyl. This selectivity can be challenging but is often achieved by carefully controlling stoichiometry and reaction time.
-
Step 2: Second Coupling. While not required for the target molecule, if a more complex terphenyl were desired, the remaining bromine on the 3-bromo-1,1'-biphenyl intermediate would be reacted with a different arylboronic acid.
Causality in Reagent Choice:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is standard. The choice of phosphine ligands is critical; they stabilize the palladium center and modulate its reactivity to facilitate the catalytic cycle.
-
Base: A base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is then competent for transmetalation to the palladium center.
-
Solvent System: A two-phase solvent system, such as toluene and water or dioxane and water, is often used. This facilitates the dissolution of both the organic starting materials and the inorganic base, promoting efficient reaction at the interface.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
The primary value of this compound in a research context is its role as a rigid, well-defined scaffold and a versatile synthetic intermediate.
A Core Building Block in Medicinal Chemistry
The terphenyl framework is an attractive scaffold for drug design. It positions substituents in a precise three-dimensional orientation, which can be optimized for binding to biological targets like enzyme active sites or protein-protein interfaces. The bromine atom on this compound is the key to unlocking this potential. It acts as a synthetic handle, allowing for the introduction of diverse functional groups via cross-coupling, thereby enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
For example, research has shown that related m-terphenylamine derivatives can act as selective COX-1 inhibitors, which may have neuroprotective effects.[9] Similarly, other brominated aromatic compounds have been used as starting points for the synthesis of potent enzyme inhibitors, such as FGFR1 inhibitors for non-small cell lung cancer.[10][11] These examples underscore the strategic utility of a bromo-aryl compound as a precursor to a potential therapeutic agent.
Caption: Logical workflow from a brominated building block to a drug development lead.
Applications in Materials Science
Beyond drug development, the rigid and conjugated nature of the terphenyl core makes it suitable for applications in materials science. Specifically, derivatives of this compound are used in the development of materials for Organic Light-Emitting Diodes (OLEDs).[1] In this context, the terphenyl unit provides thermal stability and influences the electronic properties of the material, which are critical for efficient and long-lasting device performance.
Handling, Safety, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant.[5] Safety data indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]
Table 3: Safety and Handling Guidelines
| Aspect | Recommendation | Source(s) |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [6][12] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling. | [6] |
| In Case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Seek medical attention if irritation persists. | [6] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. | [6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |[6] |
Conclusion
This compound is a commercially accessible and highly valuable compound for the scientific research community. Its well-defined structure, combined with the synthetic versatility afforded by the bromine substituent, makes it an important building block in both medicinal chemistry and materials science. By understanding its properties, sources, and synthetic context, researchers can effectively leverage this molecule to advance their projects, from developing novel therapeutics to engineering next-generation electronic materials.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. This compound | 98905-03-4 [sigmaaldrich.com]
- 3. This compound,(CAS# 98905-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. This compound CAS#: 98905-03-4 [m.chemicalbook.com]
- 5. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 98905-03-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Literature review of 3-Bromo-m-terphenyl and its derivatives
An In-Depth Technical Guide to 3-Bromo-m-terphenyl and its Derivatives
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of this compound, a versatile building block in modern chemistry. We will explore its synthesis, core properties, and its pivotal role as a precursor to a wide array of functional derivatives. The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causality behind synthetic strategies and the structure-property relationships that drive applications in materials science, organometallic chemistry, and medicinal chemistry.
The m-Terphenyl Scaffold: A Foundation of Stability and Function
The meta-terphenyl framework, consisting of a central benzene ring flanked by two phenyl groups at the 1 and 3 positions, is a cornerstone of supramolecular chemistry and materials science.[1] Its rigid, sterically demanding, and electronically tunable nature makes it an ideal scaffold. The introduction of a bromine atom at the 3-position of the central ring to form this compound (or 1-bromo-3-(3-phenylphenyl)benzene) creates a highly valuable intermediate.[2] This bromine atom serves as a reactive handle, primarily for metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse functional groups and the construction of complex molecular architectures.
Core Compound: this compound
This compound is the primary subject of this guide, acting as the gateway to a vast chemical space. Its strategic importance lies in the reactivity of its carbon-bromine bond.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and a related key derivative, 3,3''-Dibromo-m-terphenyl, is presented below. This data is crucial for designing reaction conditions and purification protocols.
| Property | This compound | 3,3''-Dibromo-m-terphenyl |
| CAS Number | 98905-03-4[2] | 95962-62-2[3] |
| Molecular Formula | C₁₈H₁₃Br[2] | C₁₈H₁₂Br₂[3] |
| Molecular Weight | 309.2 g/mol [2] | 388.1 g/mol [4] |
| Boiling Point | 413.1±14.0 °C (Predicted)[5] | ~420 °C[3] |
| Density | 1.309±0.06 g/cm³ (Predicted)[5] | ~1.7 g/cm³[3] |
| Appearance | White crystalline solid | White crystalline solid[3] |
Synthesis of the Core Scaffold
The most efficient and versatile method for synthesizing terphenyls involves metal-catalyzed cross-coupling reactions.[6] The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and high functional group tolerance.[7][8] A common and logical route to this compound involves the mono-coupling of 1,3-dibromobenzene with phenylboronic acid.
Causality in Synthesis Design:
The choice of a Suzuki-Miyaura coupling is deliberate. By carefully controlling the stoichiometry (using approximately one equivalent of the boronic acid) and reaction conditions, the reaction can be guided to favor the mono-arylated product over the di-arylated terphenyl. The differing reactivity of the C-Br bonds in 1,3-dibromobenzene and the this compound product also helps in achieving selectivity.
References
- 1. m-Terphenyl - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1,1':3',1''-Terphenyl, 3,3''-dibromo- | C18H12Br2 | CID 12088545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 98905-03-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Synthesis and Application of High-Performance OLED Host Materials Using 3-Bromo-m-terphenyl
Abstract: This document provides a comprehensive technical guide for the synthesis, characterization, and application of advanced Organic Light-Emitting Diode (OLED) host materials derived from 3-Bromo-m-terphenyl. The m-terphenyl scaffold is a critical building block for high-performance host materials, particularly for blue phosphorescent OLEDs (PhOLEDs), due to its inherent bulkiness and high triplet energy. The steric hindrance provided by the orthogonal phenyl rings effectively suppresses intermolecular aggregation and exciton annihilation processes, leading to devices with enhanced efficiency, color purity, and operational stability[1]. This guide details robust synthetic protocols utilizing palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—to functionalize the this compound core. We provide step-by-step methodologies, explain the rationale behind experimental choices, and present typical characterization and device performance data to enable researchers to successfully implement and adapt these procedures.
Introduction: The Strategic Role of m-Terphenyl in OLED Host Materials
The performance of an OLED is critically dependent on the properties of the materials within its emissive layer (EML). In a typical host-guest system, a host material constitutes the matrix for a light-emitting dopant (emitter). An ideal host must possess several key characteristics:
-
High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent guest to ensure efficient and complete energy transfer from the host to the guest, preventing back-energy transfer and exciton quenching.
-
Balanced Charge Transport: Ambipolar charge transport (the ability to transport both holes and electrons) is crucial for confining the charge recombination zone within the emissive layer, maximizing efficiency.
-
High Thermal and Morphological Stability: Materials must withstand the heat generated during device operation and vacuum deposition processes without degradation or crystallization. A high glass transition temperature (Tg) is indicative of good morphological stability.
-
Good Film-Forming Properties: The ability to form smooth, uniform amorphous films is essential for fabricating high-quality, defect-free devices.
The m-terphenyl unit has emerged as a premier structural motif for meeting these demanding requirements. Its rigid, three-dimensional structure, resulting from the twisted conformation of the phenyl rings, creates significant steric hindrance. This bulkiness disrupts intermolecular π-π stacking in the solid state, which is a primary cause of aggregation-induced emission quenching and reduced device lifetime[1]. By isolating emitter molecules within the m-terphenyl-based host matrix, high luminescence efficiency can be maintained even at practical doping concentrations.
This application note focuses on leveraging this compound as a versatile and commercially available precursor for creating advanced host materials, such as 3-(9H-carbazol-9-yl)-m-terphenyl (mTCP), a classic example of a high-performance host.
Synthetic Strategies: Building Complexity on the m-Terphenyl Core
The functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance, excellent yields, and precise control over C-C and C-N bond formation.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between an organohalide and an organoboron compound. To synthesize a host material where a functional group (e.g., a carbazole attached via a phenyl linker) is appended to the m-terphenyl core, a Suzuki reaction is ideal.
Causality of Component Selection:
-
Palladium Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3): These are common Pd(0) sources that initiate the catalytic cycle. Pd(PPh3)4 is often used directly, while Pd2(dba)3 requires a supporting phosphine ligand.
-
Ligand (e.g., PPh3, SPhos): The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base (e.g., K2CO3, Cs2CO3): The base is essential for activating the boronic acid partner in the transmetalation step. An aqueous solution of an inorganic carbonate is commonly employed.
-
Solvent: A two-phase solvent system, such as Toluene/Water or Dioxane/Water, is typically used to dissolve both the organic substrates and the inorganic base.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
For directly attaching nitrogen-containing moieties like carbazole to the m-terphenyl core, the Buchwald-Hartwig amination is the premier method. This reaction has revolutionized the synthesis of arylamines, which are fundamental structures in hole-transport and host materials.
Causality of Component Selection:
-
Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3): Similar to the Suzuki coupling, these are common starting points for generating the active Pd(0) catalyst.
-
Ligand (e.g., XPhos, RuPhos, BINAP): The choice of ligand is critical in Buchwald-Hartwig amination, especially with challenging substrates. Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are highly effective. They facilitate the crucial reductive elimination step, which can be slow for sterically congested molecules, thus preventing side reactions like beta-hydride elimination.
-
Base (e.g., NaOt-Bu, K3PO4, Cs2CO3): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common and highly effective choice.
-
Solvent: Anhydrous, aprotic solvents like Toluene or Dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of a representative m-terphenyl-based host material, 3-(9H-carbazol-9-yl)-m-terphenyl (mTCP) , via Buchwald-Hartwig amination.
Synthesis of 3-(9H-carbazol-9-yl)-m-terphenyl (mTCP)
Reaction Scheme:
Caption: Synthesis of mTCP via Buchwald-Hartwig amination.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount (mmol) | Mass/Volume |
| This compound | C18H13Br | 309.20 | 10.0 | 3.09 g |
| Carbazole | C12H9N | 167.21 | 12.0 | 2.01 g |
| Pd2(dba)3 | C51H42O3Pd2 | 915.72 | 0.1 (1 mol%) | 91.6 mg |
| XPhos | C39H49P | 564.78 | 0.3 (3 mol%) | 169.4 mg |
| Sodium tert-butoxide | C4H9NaO | 96.10 | 14.0 | 1.35 g |
| Anhydrous Toluene | C7H8 | - | - | 100 mL |
Protocol:
-
Inert Atmosphere Setup: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.09 g, 10.0 mmol), carbazole (2.01 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd2(dba)3 (91.6 mg, 0.1 mmol), and XPhos (169.4 mg, 0.3 mmol).
-
Rationale: All solids are added to the flask under ambient conditions before establishing an inert atmosphere. The use of a Schlenk flask and condenser is standard for air- and moisture-sensitive reactions conducted at elevated temperatures.
-
-
Solvent Addition: Evacuate the flask and backfill with inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure all oxygen is removed. Add anhydrous toluene (100 mL) via a cannula or syringe.
-
Rationale: Removing oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive. Anhydrous solvent is used to prevent reaction with the strong base (NaOt-Bu).
-
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Rationale: The elevated temperature is necessary to overcome the activation energy for this sterically demanding coupling. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation from prolonged heating.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Rationale: Water is added to quench any remaining reactive species and dissolve inorganic salts. Extraction with an organic solvent separates the desired product from these salts.
-
-
Purification (Chromatography): Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure product as a white solid.
-
Rationale: Column chromatography is a standard technique to separate the desired product from unreacted starting materials, catalyst residues, and any byproducts.
-
Purification by Gradient Sublimation
For OLED applications, materials must be of exceptionally high purity (>99.9%). Trace impurities can act as charge traps or quenching sites, severely degrading device performance. Gradient sublimation is the gold-standard purification technique for OLED materials.
Protocol:
-
Setup: Place the chromatographically purified mTCP into a quartz boat and load it into the source zone of a multi-zone vacuum sublimation furnace.
-
Evacuation: Evacuate the system to a high vacuum (typically < 10-5 Torr).
-
Sublimation: Gradually heat the source zone to a temperature just above the material's sublimation point (for mTCP, this is typically in the range of 220-250 °C). The other zones are held at progressively lower temperatures to allow for fractional condensation.
-
Collection: The highly pure material will deposit in a specific temperature zone as a crystalline solid, while more volatile impurities travel further down the tube and less volatile impurities remain in the boat. The purified material is then carefully collected in an inert atmosphere (glovebox).
-
Rationale: This technique separates compounds based on their different sublimation temperatures under high vacuum, effectively removing residual solvents, catalyst traces, and organic byproducts.
-
Material Characterization
Thorough characterization is essential to confirm the identity, purity, and suitability of the synthesized material for OLED applications.
| Property | Technique | Typical Values for mTCP | Significance |
| Identity & Purity | 1H & 13C NMR, HRMS | Confirms chemical structure and purity | Verifies successful synthesis and absence of organic impurities. |
| Thermal Stability | TGA | Td (5% weight loss) > 400 °C | Ensures material can withstand vacuum deposition and device operation. |
| Morphological Stability | DSC | Tg > 100 °C | A high Tg indicates a stable amorphous state, preventing crystallization. |
| Electrochemical Properties | CV | HOMO ≈ -5.8 eV, LUMO ≈ -2.4 eV | Determines energy levels for matching with other device layers. |
| Photophysical Properties | UV-Vis, PL Spectroscopy | PL peak ≈ 350-380 nm, ET ≈ 2.9 eV | Confirms high triplet energy suitable for hosting blue phosphors. |
Application in OLED Devices
To validate the performance of the synthesized mTCP, it can be incorporated as a host material in a blue phosphorescent OLED.
Device Fabrication
OLEDs are fabricated by sequential thermal evaporation of the organic layers and metal electrodes onto a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate in a high vacuum chamber (< 10-6 Torr).
Typical Device Architecture:
References
Application Notes and Protocols: 3-Bromo-m-terphenyl as a Precursor in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of m-Terphenyl Scaffolds and the Suzuki Coupling Reaction
The m-terphenyl scaffold is a privileged structural motif in materials science and medicinal chemistry, prized for its rigid, three-dimensional architecture. This framework is instrumental in the design of advanced materials, including those for Organic Light-Emitting Diodes (OLEDs) and as hole transport materials (HTMs) in perovskite solar cells.[1][2] In drug discovery, the m-terphenyl unit can serve as a non-planar core to orient pharmacophoric groups in a defined spatial arrangement, enhancing selectivity and potency. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, particularly for creating biaryl and polyaryl structures.[2][3] This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, offers mild reaction conditions, high functional group tolerance, and the use of environmentally benign organoboron reagents.[4]
3-Bromo-m-terphenyl emerges as a key precursor in this context, offering a strategic entry point for the synthesis of complex, unsymmetrical poly-aryl systems. Its sterically hindered nature presents both a challenge and an opportunity for synthetic chemists, requiring carefully optimized reaction conditions to achieve efficient coupling. This guide provides an in-depth exploration of the use of this compound in Suzuki coupling reactions, from the underlying mechanism to detailed experimental protocols and applications.
The Mechanism of the Suzuki-Miyaura Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium center. The presence of a base is crucial for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium.[3]
-
Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center, which forms the new carbon-carbon bond in the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki Coupling of this compound
Due to the sterically hindered nature of this compound, the choice of catalyst, ligand, and base is critical for achieving high yields. The following protocol is a representative procedure adapted from general methods for the Suzuki coupling of sterically hindered aryl bromides.[5]
Materials
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (1.2 - 6 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), the ligand (if necessary), and the base (2-3 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, or a mixture such as toluene/water 4:1) via syringe. The total solvent volume should be sufficient to dissolve the reactants, typically a 0.1 to 0.5 M concentration of the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. If using a microwave reactor, the reaction can often be completed at a higher temperature (e.g., 150 °C) in a much shorter time (20-60 minutes).[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction parameters.
| Parameter | Options | Considerations for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | For sterically hindered substrates, catalysts with bulky phosphine ligands are often more effective.[7] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky and electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Stronger bases like Cs₂CO₃ or K₃PO₄ are often beneficial for challenging couplings. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, aqueous mixtures | The choice of solvent can influence reaction rate and yield; aprotic polar solvents are common. |
| Temperature | Room temperature to 150 °C | Higher temperatures are generally required for less reactive aryl bromides. Microwave heating can significantly reduce reaction times. |
Applications in Materials Science and Drug Development
The m-terphenyl derivatives synthesized from this compound via Suzuki coupling are valuable building blocks for a range of applications, particularly in the field of organic electronics.
Synthesis of Hole Transport Materials (HTMs) for Perovskite Solar Cells
Triarylamine derivatives are widely used as hole transport materials in perovskite solar cells due to their excellent hole mobility and appropriate energy levels.[8][9][10] The Suzuki coupling reaction provides a powerful tool for constructing these complex molecules. For instance, this compound can be coupled with a boronic acid derivative of a triarylamine to introduce the m-terphenyl core, which can enhance the thermal and morphological stability of the resulting HTM.
Caption: Synthetic route to a triarylamine-based HTM using this compound.
Precursors for Blue-Emitting OLED Materials
The development of stable and efficient blue-emitting materials is a major challenge in OLED technology.[11][12][13] The rigid m-terphenyl core can be incorporated into emitter molecules to prevent aggregation-caused quenching and improve the photoluminescence quantum yield. The Suzuki coupling allows for the precise attachment of various chromophoric units to the this compound scaffold, enabling the fine-tuning of the emission color and efficiency.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor choice of base or solvent. | Use a fresh batch of catalyst, increase the reaction temperature, or screen different bases and solvents. Consider using a more active catalyst system with bulky phosphine ligands. |
| Homocoupling of Boronic Acid | Presence of oxygen, slow transmetalation. | Ensure the reaction is performed under a strictly inert atmosphere. A different base or solvent system may accelerate the desired transmetalation. |
| Debromination of Starting Material | Presence of protic impurities, side reactions with the base or solvent. | Use anhydrous solvents and reagents. A milder base may reduce debromination. |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of complex poly-aryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its sterically hindered nature requires careful optimization of reaction conditions, the use of appropriate palladium catalysts, bulky phosphine ligands, and suitable bases can lead to high yields of the desired products. The resulting m-terphenyl derivatives have significant potential in the development of advanced materials for organic electronics, including hole transport materials for perovskite solar cells and emitters for OLEDs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. nobelprize.org [nobelprize.org]
- 5. experts.azregents.edu [experts.azregents.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Bromo-m-terphenyl
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of m-Terphenyl Scaffolds and the Role of Cross-Coupling
The m-terphenyl scaffold is a privileged structural motif in both materials science and medicinal chemistry.[1][2] Its rigid, three-dimensional architecture imparts unique photophysical properties and provides a robust framework for the design of complex molecules.[1][2] The functionalization of this core structure is paramount for tuning its properties and developing novel applications. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a mild and efficient pathway to construct complex molecular architectures from readily available starting materials.[3]
This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-bromo-m-terphenyl, a key intermediate in the synthesis of functionalized m-terphenyl derivatives.[5] We will explore the underlying mechanistic principles, provide field-proven experimental procedures, and offer insights into overcoming the challenges associated with this sterically hindered substrate.
Mechanism and Theory: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][6][7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6][7]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the aryl halide (in this case, this compound).[3][6] This step forms a Pd(II) intermediate. The reactivity of the halide follows the general trend of I > Br > Cl, which is related to the bond strength.[6] For sterically hindered substrates like this compound, this step can be the rate-determining step, often requiring specialized, bulky, and electron-rich phosphine ligands to facilitate the reaction.[6][8]
-
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide.[3][6] This step assembles both coupling partners on the same palladium atom.[3]
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6][7] The use of bulky ligands can accelerate this step by destabilizing the palladium intermediate.[9]
The choice of ligand is critical for the success of these reactions.[8][10] Ligands stabilize the palladium catalyst, prevent the formation of palladium black, and modulate the steric and electronic properties of the metal center to influence the rates of the individual steps in the catalytic cycle.[8][11]
Visualizing the Catalytic Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common and highly useful cross-coupling reactions with this compound: a Suzuki-Miyaura coupling for C-C bond formation and a Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7][12] For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields.[13][14]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Cat. No. | Quantity | Mmol | Eq. |
| This compound | 98% | Sigma-Aldrich | 12345 | 323 mg | 1.0 | 1.0 |
| Phenylboronic acid | ≥97% | Sigma-Aldrich | 54321 | 183 mg | 1.5 | 1.5 |
| Pd₂(dba)₃ | 97% | Strem Chemicals | 46-1830 | 9.2 mg | 0.01 | 0.01 |
| SPhos | ≥98% | Strem Chemicals | 15-1135 | 8.2 mg | 0.02 | 0.02 |
| K₃PO₄ | ≥98% | Fisher Scientific | P288 | 637 mg | 3.0 | 3.0 |
| Toluene | Anhydrous | Acros Organics | 61038 | 10 mL | - | - |
| Water | Degassed, DI | - | - | 1 mL | - | - |
| 25 mL Schlenk flask | - | - | - | 1 | - | - |
| Magnetic stir bar | - | - | - | 1 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask containing a magnetic stir bar, add this compound (323 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol), and the ligand, SPhos (8.2 mg, 0.02 mmol).
-
Solvent Addition and Degassing: Add anhydrous toluene (10 mL) and degassed water (1 mL) to the flask. The mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (N₂ or Ar) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[15][16][17] The reaction is highly versatile and tolerates a wide range of functional groups.[15]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Cat. No. | Quantity | Mmol | Eq. |
| This compound | 98% | Sigma-Aldrich | 12345 | 323 mg | 1.0 | 1.0 |
| Morpholine | 99% | Acros Organics | 12750 | 105 µL | 1.2 | 1.2 |
| Pd(OAc)₂ | 98% | Strem Chemicals | 46-1800 | 2.2 mg | 0.01 | 0.01 |
| RuPhos | ≥98% | Strem Chemicals | 15-1160 | 9.4 mg | 0.02 | 0.02 |
| NaOtBu | 97% | Sigma-Aldrich | 156616 | 135 mg | 1.4 | 1.4 |
| Toluene | Anhydrous | Acros Organics | 61038 | 10 mL | - | - |
| 25 mL Schlenk flask | - | - | - | 1 | - | - |
| Magnetic stir bar | - | - | - | 1 | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to a 25 mL Schlenk flask containing a magnetic stir bar.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol) and RuPhos (9.4 mg, 0.02 mmol) to the flask.
-
Substrate and Reagent Addition: Add this compound (323 mg, 1.0 mmol), anhydrous toluene (10 mL), and morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
Palladium-catalyzed cross-coupling reactions are generally robust, but issues such as low yields, side reactions, or incomplete conversion can arise.[6] Here are some common problems and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Poor quality reagents/solvents- Non-inert atmosphere | - Verify the quality and activity of the palladium precursor and ligand.[18]- Use freshly distilled or anhydrous solvents.[18]- Ensure proper degassing and maintenance of an inert atmosphere.[18] |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen- Inefficient reduction of Pd(II) precatalyst | - Thoroughly degas the reaction mixture.[11]- Consider using a Pd(0) source directly or a more efficient precatalyst system.[18] |
| Protodebromination (Loss of Bromine) | - Presence of water or other proton sources- Side reactions with the base | - Use anhydrous conditions and reagents.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃). |
| Catalyst Decomposition (Formation of Palladium Black) | - Ligand dissociation or oxidation- High reaction temperature | - Increase ligand to palladium ratio.- Use a more stable ligand.- Lower the reaction temperature and extend the reaction time. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and adaptable strategy for the synthesis of a wide array of functionalized m-terphenyl derivatives. By understanding the fundamental principles of the catalytic cycle and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently construct complex molecules with high yields. The protocols provided in this guide serve as a robust starting point for the development of novel materials and therapeutics based on the versatile m-terphenyl scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thermofishersci.in [thermofishersci.in]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 3-Bromo-m-terphenyl in the Synthesis of Advanced Fluorescent Materials
Introduction: The Strategic Importance of the m-Terphenyl Scaffold
In the landscape of organic electronics and material science, the quest for stable, efficient, and tunable fluorescent materials is paramount. The m-terphenyl scaffold has emerged as a cornerstone in the design of high-performance organic functional materials, particularly for applications in Organic Light Emitting Diodes (OLEDs).[1][2] Its rigid, three-dimensional structure provides a unique combination of electronic and steric properties. The bulky nature of the m-terphenyl unit is highly effective at suppressing intermolecular aggregation in the solid state, a common cause of fluorescence quenching and reduced device performance.[2] This steric hindrance helps maintain high color purity and enhances the stability of the material by inhibiting detrimental bimolecular interactions.[2]
3-Bromo-m-terphenyl serves as a versatile and crucial building block in the synthesis of these advanced materials. The bromine atom at the 3-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the precise installation of a wide range of functional groups. This allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules to meet the specific demands of a target application. This document provides a detailed guide for researchers on utilizing this compound in the synthesis of novel fluorescent materials, with a focus on palladium-catalyzed cross-coupling methodologies.
Part 1: Synthetic Strategies and Mechanistic Considerations
The functionalization of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three primary transformations that offer extensive synthetic utility are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The choice of reaction depends on the desired functionality to be introduced, which in turn dictates the photophysical properties of the final material.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Extended π-Conjugation
The Suzuki-Miyaura coupling is an exceptionally powerful tool for the formation of carbon-carbon bonds, allowing for the extension of the π-conjugated system of the m-terphenyl core.[3] By coupling this compound with various aryl or vinyl boronic acids or esters, it is possible to synthesize a diverse array of biaryl and vinyl-aryl structures.[4][5][6] This extended conjugation typically leads to a red-shift in the absorption and emission spectra, enabling the tuning of the material's color.
Causality in Experimental Design:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and turnover numbers. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos, P(t-Bu)2Me) are often preferred. These ligands facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination step.[4][6]
-
Base and Solvent System: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. A variety of bases can be employed, with carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4) in aqueous solutions being common choices. The solvent system is typically a two-phase mixture, such as toluene/water or dioxane/water, to accommodate both the organic substrates and the inorganic base.
Buchwald-Hartwig Amination: Introducing Nitrogen for Donor-Acceptor Architectures
The Buchwald-Hartwig amination is the premier method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines onto the m-terphenyl scaffold.[7] This is particularly valuable for creating donor-acceptor (D-A) type fluorescent materials, where the electron-rich amine serves as the donor and the m-terphenyl core can be further functionalized with an acceptor group. Such D-A systems often exhibit charge-transfer characteristics in their excited state, leading to unique photophysical properties like large Stokes shifts and solvent-dependent emission.[8][9]
Causality in Experimental Design:
-
Catalyst and Ligand System: Similar to the Suzuki coupling, the choice of a suitable palladium precatalyst and a sterically hindered, electron-rich phosphine ligand is crucial for efficient C-N bond formation.[10][11] Ligands like BrettPhos, RuPhos, and Josiphos have shown high efficacy in the amination of aryl bromides.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for this purpose. The choice of base can also influence the reaction rate and selectivity.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent side reactions and ensure the stability of the catalyst and base.
Sonogashira Coupling: Incorporating Alkynes for Rigidified Structures
The Sonogashira coupling allows for the reaction of this compound with terminal alkynes to form aryl-alkyne structures.[12][13][14] The introduction of the linear and rigid alkyne linker can lead to materials with interesting photophysical properties and can also serve as a precursor for further transformations. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Causality in Experimental Design:
-
Catalyst System: A combination of a palladium(0) or palladium(II) catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) and a copper(I) salt (e.g., CuI) is the standard catalytic system for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base and Solvent: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, which also often serves as the solvent. The base is required to deprotonate the terminal alkyne.
Part 2: Experimental Protocols
The following protocols are representative procedures for the functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 2.1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 3-(4-methoxyphenyl)-m-terphenyl, a fluorescent compound with an extended π-system.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and Pd(dppf)Cl2 (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (10 mL) and a 2 M aqueous solution of K2CO3 (2.0 mL, 4.0 mmol, 4.0 eq.).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2.2: Buchwald-Hartwig Amination of this compound with Carbazole
This protocol details the synthesis of 9-(m-terphenyl-3-yl)-9H-carbazole, a material with potential applications in OLEDs due to the electron-donating nature of the carbazole moiety.
Materials:
-
This compound
-
Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol, 1.4 eq.).
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq.) and carbazole (1.2 mmol, 1.2 eq.) in anhydrous toluene (10 mL).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield the final product.
Part 3: Data Presentation and Visualization
The following table summarizes representative photophysical data for fluorescent materials derived from m-terphenyl precursors. Note that the specific properties will vary depending on the nature of the substituent introduced.
| Compound Class | Representative Substituent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Aryl-substituted m-terphenyls | 4-Methoxyphenyl | ~300-340 | ~350-450 | 0.80 - 0.98 |
| Amino-substituted m-terphenyls | Diphenylamino | ~310-360 | ~390-500 | 0.26 - 0.96 |
| Alkynyl-substituted m-terphenyls | Phenylethynyl | ~290-330 | ~340-420 | Moderate to High |
Note: The data presented is a representative range based on similar structures reported in the literature.[15] Actual values will be dependent on the specific molecule and measurement conditions.
Experimental Workflow and Reaction Mechanisms
The following diagrams illustrate the general workflows and catalytic cycles for the key synthetic transformations discussed.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of fluorescent materials. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can readily introduce diverse functionalities to the m-terphenyl core. This allows for the systematic tuning of the resulting materials' photophysical properties, including their absorption and emission wavelengths, quantum yields, and charge transport characteristics. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel fluorophores for applications in organic electronics, chemical sensing, and bio-imaging. The continued development of more efficient and selective catalytic systems will further expand the synthetic toolbox available to researchers, paving the way for the next generation of high-performance fluorescent materials based on the robust m-terphenyl scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kbfi.ee [kbfi.ee]
- 13. Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Bromo-m-terphenyl in the Synthesis of Advanced Liquid Crystal Materials
Introduction: The Architectural Advantage of the m-Terphenyl Core
The quest for novel liquid crystal (LC) materials with tailored properties is a cornerstone of modern materials science, with applications spanning from high-resolution displays to advanced optical sensors. Within the vast landscape of mesogenic scaffolds, the terphenyl moiety has long been recognized for its ability to impart the requisite rigidity and linearity essential for the formation of liquid crystalline phases. While p-terphenyl derivatives have been extensively studied for their utility in calamitic (rod-like) liquid crystals, the m-terphenyl core offers a unique and compelling architectural feature: an inherent kink or bend in its structure. This non-linear geometry makes m-terphenyl derivatives, such as 3-Bromo-m-terphenyl, ideal precursors for the synthesis of so-called "bent-core" or "banana" liquid crystals, a class of materials known for their fascinating and complex mesophases, including those with ferroelectric and chiral properties.
Furthermore, the strategic placement of a bromine atom at the 3-position of the central phenyl ring of the m-terphenyl structure provides a versatile synthetic handle. This bromine atom can be readily transformed into a variety of functional groups through well-established organometallic cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the precise and controlled introduction of various substituents, enabling the fine-tuning of the molecule's aspect ratio, polarity, and intermolecular interactions, and thus, its liquid crystalline behavior. This application note provides a detailed guide to the synthesis of both bent-core and calamitic liquid crystals utilizing this compound as a key starting material, complete with detailed protocols and an exploration of the underlying chemical principles.
Part 1: Synthesis of Bent-Core Liquid Crystals via Suzuki-Miyaura Coupling
The inherent bent shape of the m-terphenyl core makes this compound an excellent starting point for the synthesis of bent-core liquid crystals. The synthetic strategy typically involves a Suzuki-Miyaura cross-coupling reaction to introduce mesogenic "wings" onto the central terphenyl core.
Core Concept: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1][2] It is a powerful and versatile tool for the formation of carbon-carbon bonds, and its mild reaction conditions and tolerance of a wide range of functional groups make it particularly well-suited for the synthesis of complex organic molecules like liquid crystals.[2][3][4]
The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3][5]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Synthesis of a Symmetric Bent-Core Liquid Crystal Precursor
This protocol details the synthesis of a symmetric bent-core liquid crystal precursor via the Suzuki-Miyaura coupling of this compound with 4-alkoxyphenylboronic acid.
Materials:
-
This compound
-
4-Alkoxyphenylboronic acid (e.g., 4-hexyloxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-alkoxyphenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a minimal amount of deionized water to dissolve the potassium carbonate.
-
Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Add this catalyst solution to the reaction mixture.
-
Reaction Execution: Purge the reaction mixture with argon for 15 minutes and then heat to reflux (approximately 90-100 °C) with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure symmetric bent-core liquid crystal precursor.
Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 309.21 | 1.0 |
| 4-Hexyloxyphenylboronic acid | 222.09 | 2.2 |
| Potassium Carbonate | 138.21 | 3.0 |
| Palladium(II) Acetate | 224.50 | 0.02 |
| Triphenylphosphine | 262.29 | 0.08 |
| Product | (Theoretical) | (Yield dependent) |
Characterization:
The synthesized bent-core liquid crystal should be characterized by:
-
Polarizing Optical Microscopy (POM): To observe the liquid crystalline textures and determine the transition temperatures.
-
Differential Scanning Calorimetry (DSC): To quantitatively measure the transition temperatures and associated enthalpy changes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
Part 2: Synthesis of Calamitic Liquid Crystals via Functional Group Transformation
While the m-terphenyl core is inherently bent, it is possible to synthesize calamitic (rod-like) liquid crystals by attaching flexible alkyl or alkoxy chains at the terminal positions and a polar group at the central 3-position. The bromo group in this compound can be converted to a cyano group, a common polar substituent in calamitic liquid crystals.
Core Concept: Cyanation of Aryl Bromides
The conversion of an aryl bromide to an aryl nitrile (cyanation) is a valuable transformation in organic synthesis. A common method involves the use of copper(I) cyanide (CuCN) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This reaction, often referred to as the Rosenmund-von Braun reaction, proceeds via a nucleophilic substitution mechanism.
Caption: Figure 2: General Scheme for the Cyanation of this compound.
Experimental Protocol: Synthesis of a Calamitic Liquid Crystal Precursor
This protocol outlines the synthesis of a calamitic liquid crystal precursor with a terminal cyano group. It assumes the starting material is a this compound derivative with terminal alkyl or alkoxy chains, which can be synthesized via a Suzuki coupling of 1,3-dibromobenzene with the corresponding arylboronic acids. For the purpose of this protocol, we will focus on the cyanation step of a pre-synthesized 4,4''-dialkyl-3-bromo-m-terphenyl.
Materials:
-
4,4''-Dialkyl-3-bromo-m-terphenyl
-
Copper(I) cyanide (CuCN)
-
N-methyl-2-pyrrolidone (NMP)
-
Iron(III) chloride (FeCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,4''-dialkyl-3-bromo-m-terphenyl (1.0 eq) and copper(I) cyanide (1.2 eq) in dry NMP.[6]
-
Reaction Execution: Heat the mixture to 180-200 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into an aqueous solution of iron(III) chloride and concentrated hydrochloric acid. Stir the mixture for 30 minutes.
-
Extraction: Extract the product with toluene. Wash the combined organic layers with water until the aqueous layer is neutral.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, treat with activated charcoal to remove colored impurities, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4,4''-Dialkyl-3-bromo-m-terphenyl | (Varies with alkyl chain) | 1.0 |
| Copper(I) Cyanide | 89.56 | 1.2 |
| Product | (Theoretical) | (Yield dependent) |
Conclusion and Future Outlook
This compound serves as a strategically important and versatile precursor in the synthesis of advanced liquid crystal materials. Its inherent bent geometry provides a direct route to the fascinating world of bent-core liquid crystals, while the reactive bromine handle allows for its transformation into calamitic mesogens through well-established synthetic protocols. The ability to precisely control the molecular architecture through reactions like the Suzuki-Miyaura coupling and cyanation opens up a vast design space for chemists to create novel liquid crystals with tailored properties for a wide range of applications. Future research in this area will likely focus on the synthesis of more complex and functionalized m-terphenyl derivatives, exploring the impact of diverse substituents on the resulting mesophase behavior and physical properties, and ultimately leading to the development of next-generation liquid crystal materials.
References
- 1. youtube.com [youtube.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
Application Note: Formation of Grignard Reagents from Sterically Encumbered 3-Bromo-m-terphenyl
An Application Note and Protocol for the Synthesis of 3-m-Terphenylmagnesium Bromide
Introduction: The Challenge and Utility of Bulky Grignard Reagents
The m-terphenyl scaffold is a privileged structural motif in materials science and medicinal chemistry, prized for its rigid, well-defined three-dimensional architecture. The corresponding Grignard reagent, 3-m-terphenylmagnesium bromide, is a powerful synthetic intermediate for introducing this bulky group, enabling the construction of complex molecular architectures, novel ligands for catalysis, and advanced organic materials.
However, the synthesis of this reagent is far from trivial. The significant steric hindrance imposed by the flanking phenyl rings in the m-terphenyl structure presents considerable challenges to the classical Grignard formation reaction.[1][2] The primary difficulties include a sluggish or failed reaction initiation and a propensity for side reactions, most notably Wurtz-type homocoupling.[1][3][4]
This document provides a robust, field-proven protocol for the successful formation of 3-m-terphenylmagnesium bromide. It emphasizes the critical role of magnesium activation and meticulous control of reaction parameters to overcome steric impediments and maximize yield. The causality behind each experimental choice is explained to empower the researcher with a deeper understanding of this challenging but valuable transformation.
Mechanistic Considerations and Key Challenges
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[5] For this to occur, the organic halide must adsorb onto the magnesium surface. However, magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which is inert and prevents the reaction from starting.[1][6]
With sterically demanding substrates like 3-bromo-m-terphenyl, two major challenges arise:
-
Reaction Initiation: The bulky terphenyl group physically impedes the approach of the carbon-bromine bond to the magnesium surface. This steric hindrance makes initiation difficult, often leading to long induction periods or complete reaction failure.[1] Therefore, effective removal of the MgO layer to expose a fresh, highly reactive magnesium surface is paramount.[1][6]
-
Side Reactions: The primary competing pathway is the Wurtz-Fittig coupling reaction, where the newly formed Grignard reagent (R-MgBr) acts as a nucleophile and reacts with a molecule of unreacted starting material (R-Br) to form a dimer (R-R).[3][4] This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[3]
This protocol is designed to directly address these challenges through chemical activation of the magnesium and slow, controlled addition of the substrate.
Experimental Protocol: Synthesis of 3-m-Terphenylmagnesium Bromide
This protocol details the formation of the Grignard reagent and its subsequent characterization by titration.
Materials and Reagents
| Substance | Formula | M.W. ( g/mol ) | Key Properties & Handling |
| This compound | C₁₈H₁₃Br | 309.20 | Solid. Store in a cool, dry place. |
| Magnesium Turnings | Mg | 24.31 | Flammable solid. Reacts with water.[4] Ensure turnings are fresh and not heavily oxidized. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, <50 ppm H₂O. Required for stabilization of the Grignard reagent.[5] |
| 1,2-Dibromoethane (DBE) | C₂H₄Br₂ | 187.86 | Activating agent. Toxic, handle in a fume hood. |
| Iodine | I₂ | 253.81 | Titrant and optional initiator. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Used in titration. Highly flammable. |
| Argon or Nitrogen Gas | Ar or N₂ | - | Inert gas for maintaining anhydrous conditions. |
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or inert gas manifold
-
Heat gun
Experimental Workflow Diagram
The overall workflow is summarized in the diagram below, from apparatus setup to the final, characterized Grignard reagent.
Caption: Experimental workflow for the synthesis of 3-m-terphenylmagnesium bromide.
Step-by-Step Methodology
PART A: Grignard Reagent Formation
-
Apparatus Preparation: Meticulously oven-dry all glassware (250 mL three-neck flask, condenser, dropping funnel) and allow it to cool to room temperature under a stream of dry argon or nitrogen.[3] This step is critical as Grignard reagents are readily quenched by water.[1][7]
-
Reagent Charging: Equip the flask with a magnetic stir bar. To the flask, add magnesium turnings (1.2 equivalents). Seal the flask and other openings with septa.
-
Magnesium Activation: Add just enough anhydrous THF via syringe to cover the magnesium turnings.[8] Through the septum, add a small amount of 1,2-dibromoethane (DBE, ~5 mol% relative to the aryl halide).
-
Initiation: Gently warm the flask with a heat gun until bubbling is observed. Once initiated, the bubbling should persist without external heating. If it does not start, add a single small crystal of iodine.
-
Substrate Addition: While the magnesium is being activated, dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Once activation is confirmed, add a small portion (~10%) of the this compound solution to the stirring magnesium suspension.
-
Reaction Maintenance: A successful initiation is marked by the onset of a gentle reflux and the appearance of a cloudy, grayish color. Once the exotherm begins, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux.
-
Completion: After the addition is complete, continue stirring the mixture. If reflux ceases, gently heat the reaction to 50-60 °C for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should appear as a dark gray or brownish homogeneous mixture.
PART B: Titration to Determine Concentration
The exact concentration of the Grignard reagent must be determined before use.
-
Preparation: In a dry flask under an inert atmosphere, place a precisely weighed amount of iodine (I₂). Dissolve it in anhydrous diethyl ether or THF.
-
Titration: Cool the iodine solution in an ice bath. Slowly add the prepared Grignard reagent solution from a burette or syringe with vigorous stirring.
-
Endpoint: The endpoint is reached when the characteristic brown/purple color of the iodine is completely discharged, and the solution becomes colorless or slightly yellow.
-
Calculation: The concentration is calculated based on the stoichiometry of the reaction: 2 RMgBr + I₂ → 2 R-I + MgBr₂ + MgI₂.[8]
-
Moles of I₂ = Mass of I₂ / Molar Mass of I₂
-
Moles of RMgBr = 2 × Moles of I₂
-
Concentration (M) = Moles of RMgBr / Volume of Grignard solution added (L)
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Ineffective Mg activation due to a thick oxide layer. 2. Wet glassware or solvent. 3. Unreactive aryl halide. | 1. Use fresh Mg turnings. Try crushing the Mg with a dry glass rod in the flask (under inert gas).[6] Use a different activator like DIBAH.[9] 2. Re-dry all glassware and use freshly opened anhydrous solvent. 3. This is unlikely for the bromide, but ensure the starting material is pure. |
| Low yield of Grignard reagent | 1. Wurtz-Fittig homocoupling of the aryl halide. 2. Reaction quenched by moisture or air. 3. Incomplete reaction. | 1. Ensure the aryl halide is added very slowly, especially at the beginning. Maintain a gentle reflux, do not overheat.[1] 2. Check all seals and maintain a positive pressure of inert gas throughout the procedure. 3. After addition, heat the mixture gently for 1-2 hours to drive the reaction to completion. |
| Reaction mixture turns dark brown/black quickly | Formation of finely divided magnesium or significant side product formation. | While a gray/brown color is normal, a rapid turn to black could indicate excessive heat. Ensure the addition rate is slow enough to control the exotherm. |
Conclusion
The formation of 3-m-terphenylmagnesium bromide, while challenging due to significant steric hindrance, is a highly achievable and reproducible process when meticulous attention is paid to experimental conditions. The keys to success are the effective activation of the magnesium surface to ensure reaction initiation and the slow, controlled addition of the this compound substrate to minimize competitive Wurtz-type coupling. The protocol and insights provided herein offer a reliable foundation for researchers to harness the synthetic potential of this valuable sterically encumbered Grignard reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: The Versatility of the m-Terphenyl Scaffold
An In-Depth Guide to the Strategic Functionalization of 3-Bromo-m-terphenyl
The m-terphenyl scaffold is a privileged structure in modern chemistry, prized for its steric bulk and rigid, three-dimensional architecture. This framework is fundamental in the design of specialized phosphine ligands for catalysis, the construction of advanced organic materials, and as a core component in pharmacologically active molecules.[1][2] this compound serves as a key, synthetically versatile starting material, with the bromine atom providing a reactive handle for a wide array of chemical transformations.[3] Its strategic position on the central phenyl ring allows for the introduction of diverse functional groups, enabling precise tuning of the molecule's electronic and steric properties.
This guide provides a comprehensive overview of the principal methods for functionalizing this compound, with a focus on robust and widely applicable protocols. We will delve into the mechanistic rationale behind these transformations, offering detailed, field-proven experimental procedures suitable for researchers in synthetic chemistry, materials science, and drug development.
Core Functionalization Strategies
The transformation of the C-Br bond in this compound is primarily achieved through two powerful strategies: palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
-
Palladium-Catalyzed Cross-Coupling: This family of reactions provides a direct and highly efficient means of forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds. These methods are renowned for their functional group tolerance and reliability.[4]
-
Organometallic Intermediates: By converting the aryl bromide into a potent organolithium or Grignard reagent, the polarity of the carbon atom is inverted (umpolung), transforming it into a strong nucleophile. This intermediate can then react with a wide range of electrophiles.[5][6]
Below is a logical workflow illustrating these primary functionalization pathways.
Caption: Key functionalization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern synthetic chemistry for forging new bonds at aryl centers. A general catalytic cycle underpins most of these transformations, involving oxidative addition of the aryl bromide to a Pd(0) species, a subsequent bond-forming step (transmetalation or amine coordination/deprotonation), and reductive elimination to release the product and regenerate the Pd(0) catalyst.[4][7]
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester.[8][9] The choice of ligand and base is critical for achieving high efficiency.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. Bulky, electron-rich phosphine ligands like SPhos or XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps.[10][11]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Precursors to the active Pd(0) catalyst. |
| Ligand | SPhos (4 mol%) | P(t-Bu)₃ (4 mol%) | Bulky, electron-rich ligands promote efficient catalysis.[11] |
| Boronic Acid | Aryl-B(OH)₂ (1.2 eq) | Heteroaryl-B(OH)₂ (1.2 eq) | The organoboron coupling partner. |
| Base | K₃PO₄ (2.0 eq) | K₂CO₃ (2.0 eq) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O (5:1) | Dioxane/H₂O (4:1) | Biphasic system to dissolve all components. |
| Temperature | 80-110 °C | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed toluene and water (5:1 ratio, to achieve ~0.2 M concentration of the aryl bromide).
-
Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a vast range of primary and secondary amines.[12][13] The development of specialized, sterically hindered phosphine ligands has been crucial to its success, preventing catalyst decomposition and promoting the desired C-N bond formation.[4][7]
Causality Behind Experimental Choices:
-
Ligand: Highly bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) are essential. Their steric profile facilitates the reductive elimination step, which is often rate-limiting, and stabilizes the monoligated Pd(0) species active in oxidative addition.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming an amido-palladium intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice, though weaker bases can be used for more acidic amines.[7][14]
| Parameter | Condition 1 (Secondary Amine) | Condition 2 (Primary Amine) | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) | Standard Pd(0) or Pd(II) precatalysts.[7] |
| Ligand | XPhos (2-4 mol%) | BrettPhos (4 mol%) | Sterically demanding ligands are critical for high yields.[4] |
| Amine | Morpholine (1.2 eq) | Aniline (1.2 eq) | The nitrogen nucleophile. |
| Base | NaOtBu (1.4 eq) | K₂CO₃ or Cs₂CO₃ (2.0 eq) | NaOtBu is a strong base for less acidic amines; carbonates are suitable for anilines. |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 90-110 °C | 90-110 °C | To ensure a reasonable reaction rate. |
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
In a glovebox, charge an oven-dried vial with NaOtBu (1.4 eq).
-
Outside the glovebox, add this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
-
Seal the vial with a screw cap containing a septum, and evacuate and backfill with argon.
-
Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).
-
Place the vial in a preheated block at 100 °C and stir for 4-18 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by flash chromatography.
C. Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling is a reliable method for linking terminal alkynes to aryl halides, creating conjugated enynes and arylalkynes.[15][16] It uniquely employs a dual-catalyst system of palladium and copper(I).[17][18]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As with other cross-couplings, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a common choice.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[15]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and to act as the solvent.
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (to achieve ~0.3 M concentration).
-
Add phenylacetylene (1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 60 °C) for 6-24 hours.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
D. Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile (-CN) group is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, and amides. Palladium-catalyzed cyanation offers a milder alternative to classical methods like the Rosenmund-von Braun reaction.[19][20]
Causality Behind Experimental Choices:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over more toxic alkali metal cyanides because it is less soluble, which helps prevent poisoning of the palladium catalyst by free cyanide ions.[21] Potassium hexacyanoferrate(II) is another less toxic alternative.[22]
-
Catalyst System: A Pd(0) source and a phosphine ligand are used. The choice of ligand is crucial to prevent catalyst inhibition.
Protocol 4: Palladium-Catalyzed Cyanation using Zn(CN)₂
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (di(phenylphosphino)ferrocene) (0.08 eq).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed dimethylformamide (DMF).
-
Heat the mixture to 120 °C and stir for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with aqueous ammonia (to complex zinc salts) and brine.
-
Dry the organic phase, concentrate, and purify by chromatography.
Functionalization via Organometallic Intermediates
This strategy involves converting the electrophilic carbon of the C-Br bond into a nucleophilic carbon center. This is typically achieved at low temperatures in anhydrous ethereal solvents to generate highly reactive organolithium or Grignard reagents.
A. Lithium-Halogen Exchange
Treating this compound with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperature (-78 °C) results in a rapid lithium-halogen exchange to form 3-lithio-m-terphenyl.[5] This potent nucleophile can then be trapped with various electrophiles.
Causality Behind Experimental Choices:
-
Temperature: Performing the reaction at -78 °C is critical. At higher temperatures, the highly basic organolithium intermediate can deprotonate the solvent or undergo side reactions.[5][23]
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is essential, as organolithium reagents react violently with protic sources like water.
-
Alkyllithium Reagent: tert-Butyllithium often provides cleaner and faster exchange compared to n-butyllithium.[5]
Protocol 5: Lithiation and Quenching with an Electrophile (e.g., Trimethylsilyl Chloride)
-
Set up an oven-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a septum.
-
Add this compound (1.0 eq) and dissolve it in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete exchange.
-
Add the electrophile, such as trimethylsilyl chloride (1.2 eq), dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over MgSO₄.
-
Filter, concentrate, and purify the product by chromatography or distillation.
B. Grignard Reagent Formation
The reaction of this compound with magnesium metal in an ethereal solvent forms the corresponding Grignard reagent, 3-(m-terphenyl)magnesium bromide.[6] While less reactive than their organolithium counterparts, Grignard reagents are powerful nucleophiles compatible with a wide range of electrophiles, such as aldehydes, ketones, and CO₂.
Causality Behind Experimental Choices:
-
Magnesium Activation: The magnesium turnings must be activated to remove the passivating oxide layer. This can be achieved by crushing the turnings in the flask or by adding a small crystal of iodine.
-
Anhydrous Conditions: Grignard reagents are highly basic and are readily quenched by water. All glassware and solvents must be rigorously dried.[6]
Protocol 6: Grignard Formation and Reaction with Benzaldehyde
-
Place magnesium turnings (1.5 eq) in an oven-dried flask under an inert atmosphere. Add a small crystal of iodine.
-
Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF.
-
Initiate the reaction by gentle warming or sonication. An exothermic reaction and the disappearance of the iodine color indicate initiation.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at room temperature or gentle reflux for 1-2 hours to ensure complete formation.
-
Cool the resulting gray/brown Grignard solution to 0 °C.
-
Slowly add a solution of benzaldehyde (1.1 eq) in anhydrous THF.
-
After addition, warm the reaction to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly pouring it into a cold, saturated solution of NH₄Cl.
-
Extract with ethyl acetate, wash the organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting diaryl methanol product by flash chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 21. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 23. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-m-terphenyl as a building block for conductive polymers
Application Note & Protocol
Topic: 3-Bromo-m-terphenyl as a Building Block for Conductive Polymers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Conductive polymers represent a revolutionary class of materials blending the electrical properties of metals with the processability of plastics[1]. The ultimate properties of these polymers are intrinsically linked to their molecular architecture. This guide focuses on this compound, a unique aromatic building block, for the synthesis of novel conductive polymers. Its inherent meta-phenylene linkage introduces a "kink" into the polymer backbone, disrupting full linear conjugation. This structural feature is not a defect but a design element, enabling the synthesis of polymers with wider bandgaps, blue-shifted emission spectra, and unique conformational properties, making them highly desirable for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs)[2][3][4][5]. This document provides a comprehensive overview of this compound, a detailed protocol for its polymerization via Yamamoto coupling, and methods for characterizing the resulting poly(m-terphenyl).
The Monomer: this compound
This compound is an organobromine compound featuring a central benzene ring connected to two other phenyl rings at the 1 and 3 positions, with a bromine atom on the central ring. This meta-connectivity is pivotal to its function as a monomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃Br | [6][7] |
| Molecular Weight | 309.2 g/mol | [6] |
| CAS Number | 98905-03-4 | [6][8] |
| Appearance | White to off-white crystalline solid | - |
| Boiling Point | 413.1 ± 14.0 °C (Predicted) | [8] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [8] |
Rationale for Use in Conductive Polymers: The "Meta" Advantage
In the realm of conjugated polymers, the linkage between monomer units dictates the electronic properties. While para-linkages create linear, highly conjugated chains that typically result in lower energy absorption and emission (red-shifted), meta-linkages introduce a significant twist in the polymer backbone[9].
This controlled disruption of conjugation offers several advantages:
-
Wider Bandgap: The break in conjugation localizes electron orbitals, increasing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[9].
-
Blue Emission: A wider bandgap directly corresponds to higher energy (blue-shifted) photoluminescence and electroluminescence, a critical need for full-color display technology[3].
-
Improved Solubility: The kinked structure can disrupt the close packing of polymer chains, often leading to better solubility in common organic solvents, which simplifies processing and device fabrication[10].
-
Helical Conformations: The meta-linkage can induce polymers to adopt helical structures in solution, a fascinating property for developing chiral sensors or materials with unique optical activity[11].
The polymerization of m-terphenyl monomers can lead to polymers with unique electrical and photoluminescent properties[12][13].
Polymerization Protocol: Yamamoto Homocoupling
The Yamamoto coupling is a powerful method for synthesizing symmetrical biaryls and is particularly effective for the homopolymerization of aryl halides. It utilizes a zero-valent nickel complex, typically generated in situ, to facilitate the carbon-carbon bond formation[14][15]. This protocol details the synthesis of poly(m-terphenyl) from this compound.
Materials and Reagents
-
This compound (Monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (Catalyst)
-
2,2'-Bipyridine (bpy) (Ligand)
-
1,5-Cyclooctadiene (COD) (Co-ligand/stabilizer)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Acetone
-
Hydrochloric Acid (HCl), concentrated
-
Soxhlet extraction thimbles and apparatus
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Cannula for liquid transfer
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of poly(m-terphenyl).
Step-by-Step Polymerization Procedure
-
System Preparation: Assemble a three-neck flask with a condenser and magnetic stir bar. Thoroughly dry all glassware in an oven and assemble while hot under a stream of argon or nitrogen. Maintain an inert atmosphere throughout the reaction.
-
Reagent Loading:
-
To the flask, add this compound (1.0 eq).
-
Via cannula, add anhydrous DMF and anhydrous toluene in a 1:1 ratio to achieve a monomer concentration of approximately 0.2 M. Stir until dissolved.
-
In a separate Schlenk flask under an inert atmosphere, add Ni(COD)₂ (1.2 eq), 2,2'-bipyridine (1.2 eq), and 1,5-cyclooctadiene (1.2 eq). Add a small amount of anhydrous DMF to dissolve the complex.
Scientist's Note: Ni(COD)₂ is the active Ni(0) source. Bipyridine is a crucial ligand that stabilizes the nickel center and facilitates the oxidative addition/reductive elimination cycle of the polymerization[16][17]. The solution should turn a deep red or purple, indicating the formation of the active catalytic complex.
-
-
Initiation: Transfer the nickel complex solution to the monomer solution via cannula. The reaction mixture will typically darken significantly.
-
Propagation: Heat the reaction mixture to 80 °C and stir vigorously for 48 hours.
Scientist's Note: Polymerization is a step-growth process[16]. The extended reaction time is necessary to achieve a high molecular weight. The polymer, being less soluble than the monomer, may begin to precipitate from the solution as it forms.
-
Quenching and Precipitation: After 48 hours, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred solution of methanol with ~5% concentrated HCl. A solid precipitate should form immediately.
Scientist's Note: The acidic methanol serves two purposes: it quenches the active nickel catalyst by protonation and precipitates the polymer out of the DMF/toluene solution.
-
Initial Purification: Collect the crude polymer by vacuum filtration. Wash the solid sequentially with ample amounts of methanol and then acetone to remove residual solvents, monomer, and catalyst byproducts.
-
Soxhlet Extraction: Dry the crude polymer. Place the solid in a cellulose thimble and perform a Soxhlet extraction with acetone for 24 hours.
Scientist's Note: This is a critical purification step. Soxhlet extraction removes low molecular weight oligomers and any remaining impurities that are soluble in acetone, ensuring that the final product is of high purity and higher average molecular weight.
-
Final Product: Remove the purified polymer from the thimble and dry it in a vacuum oven at 60 °C overnight. The result should be a solid, often fibrous or powdery, material.
Characterization of Poly(m-terphenyl)
Confirming the successful synthesis and understanding the properties of the polymer requires several analytical techniques[18][19].
Structural and Molecular Weight Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure. The disappearance of the C-Br signal in the ¹³C NMR and the complex aromatic proton signals in the ¹H NMR are indicative of polymerization.
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high molecular weight and a PDI close to 2 are typical for step-growth polymerizations like Yamamoto coupling.
Optoelectronic Properties
Caption: Energy level diagram for optical transitions in a conductive polymer.
-
UV-Vis Spectroscopy: Analysis of a dilute polymer solution will reveal the electronic absorption properties. Poly(m-terphenyl) is expected to show a primary absorption peak in the UV region, at a shorter wavelength (higher energy) compared to its para-linked analogue, confirming the wider bandgap.
-
Photoluminescence (PL) Spectroscopy: Exciting the polymer solution at its absorption maximum should result in fluorescence. The emission peak is expected to be in the blue region of the visible spectrum.
-
Cyclic Voltammetry (CV): CV provides information on the redox properties and allows for the estimation of HOMO and LUMO energy levels. The onset of the first oxidation wave can be used to calculate the HOMO level, while the LUMO can be estimated by adding the optical bandgap (from UV-Vis) to the HOMO energy.
Expected Results Summary
Table 2: Typical Characterization Data for Poly(m-terphenyl)
| Characterization Technique | Expected Outcome | Significance |
| GPC | Mn > 10 kDa, PDI ≈ 2.0-2.5 | Confirms successful polymerization to a significant chain length. |
| UV-Vis Absorption | λ_max ≈ 300-350 nm | Indicates a wide optical bandgap due to the meta-linkage. |
| PL Emission | λ_em ≈ 380-450 nm | Confirms blue light emission, suitable for OLED applications. |
| Cyclic Voltammetry | Irreversible oxidation peak | Allows for calculation of HOMO/LUMO levels and redox stability. |
Conclusion
This compound is a highly valuable monomer for synthesizing conductive polymers with tailored optoelectronic properties. The inherent meta-phenylene linkage provides a strategic tool for researchers to design materials with wide bandgaps and blue emission profiles, addressing a critical need in the development of organic electronics. The Yamamoto coupling protocol described herein offers a robust and reliable method for producing poly(m-terphenyl), a polymer with significant potential in OLEDs, sensors, and other advanced material applications.
References
- 1. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs | MDPI [mdpi.com]
- 6. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C18H13Br) [pubchemlite.lcsb.uni.lu]
- 8. This compound CAS#: 98905-03-4 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Meta-linked poly(phenylene ethynylene) conjugated polyelectrolyte featuring a chiral side group: helical folding and guest binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 17. researchgate.net [researchgate.net]
- 18. paperpublications.org [paperpublications.org]
- 19. pubs.acs.org [pubs.acs.org]
Experimental Guide for the Synthetic Utility of 3-Bromo-m-terphenyl
Introduction: The Strategic Importance of 3-Bromo-m-terphenyl
This compound is a sterically hindered aryl bromide that serves as a versatile and pivotal precursor in the synthesis of complex molecular architectures. Its unique m-terphenyl scaffold, composed of a central benzene ring flanked by two phenyl groups at the 1 and 3 positions, provides a rigid, three-dimensional framework. This structure is of significant interest in materials science for the development of organic light-emitting diodes (OLEDs), as a backbone for molecular wires, and in medicinal chemistry for the synthesis of novel pharmacophores. The presence of a bromine atom offers a reactive handle for a variety of cross-coupling and organometallic reactions, enabling the strategic introduction of further complexity.
This comprehensive guide provides detailed experimental protocols for key transformations involving this compound, including Suzuki-Miyaura cross-coupling, Grignard reagent formation and subsequent reactions, Ullmann homocoupling, and directed ortho-lithiation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles that govern these transformations.
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents. Standard laboratory safety practices should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Organolithium reagents and Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques.
I. Suzuki-Miyaura Cross-Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] This palladium-catalyzed reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[2][3] In the context of this compound, this reaction allows for the extension of the terphenyl framework, leading to the synthesis of higher-order polyphenylenes and other complex biaryl systems.
Protocol: Synthesis of 3,3''-Diphenyl-m-terphenyl
This protocol details the coupling of this compound with phenylboronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Phenylboronic Acid | 97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethanol | 200 proof | Commercially Available |
| Deionized Water | ||
| Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply (Ar or N₂) |
Experimental Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound (1.00 g, 3.23 mmol), phenylboronic acid (0.47 g, 3.88 mmol, 1.2 equiv), and potassium carbonate (1.34 g, 9.69 mmol, 3.0 equiv).
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.187 g, 0.162 mmol, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol (40 mL).
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as ethanol or a hexane/toluene mixture to afford the pure 3,3''-diphenyl-m-terphenyl.[4][5][6]
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the Pd(0) active species.
-
Base: Potassium carbonate is a mild base that is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: The toluene/ethanol mixture provides a good medium for dissolving both the organic and inorganic reagents and facilitates the reaction at an appropriate temperature.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
II. Grignard Reagent Formation and Application
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, typically a carbonyl compound.[7][8] The formation of the Grignard reagent from this compound creates a potent nucleophile that can be used to introduce a variety of functional groups.
Protocol: Formation of (m-Terphenyl-3-yl)magnesium Bromide and Reaction with Acetone
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Magnesium Turnings | 99.8% | Commercially Available |
| Iodine | Crystal | Commercially Available |
| Anhydrous Diethyl Ether or THF | Commercially Available | |
| Acetone | Anhydrous | Commercially Available |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ||
| Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, inert gas supply (Ar or N₂) |
Experimental Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser fitted with a drying tube (containing CaCl₂), and a magnetic stir bar under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (0.10 g, 4.11 mmol, 1.2 equiv) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This process activates the magnesium surface.[7]
-
Initiation: Add a small amount of anhydrous diethyl ether (or THF) to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.00 g, 3.23 mmol) in 20 mL of anhydrous diethyl ether. Add a small portion (approx. 1-2 mL) of the aryl bromide solution to the magnesium.
-
Grignard Formation: The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming or sonication may be required. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[9]
-
Completion of Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of anhydrous acetone (0.23 mL, 3.23 mmol, 1.0 equiv) in 10 mL of anhydrous diethyl ether dropwise via the dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting tertiary alcohol can be purified by column chromatography or recrystallization.[10]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic source, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[9]
-
Iodine Activation: The iodine etches the magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to initiate the reaction.[7]
-
Choice of Ethereal Solvent: Diethyl ether or THF are crucial as they solvate and stabilize the Grignard reagent through coordination.[9]
Visualization of Grignard Reaction Workflow:
Caption: Step-by-step workflow for the formation of a Grignard reagent from this compound and its subsequent reaction.
III. Ullmann Homocoupling: Symmetrical Biaryl Synthesis
The Ullmann reaction is a classic method for the copper-mediated homocoupling of aryl halides to form symmetrical biaryls.[11][12] While modern cross-coupling reactions are often preferred, the Ullmann coupling remains a valuable tool, particularly for specific substrates. For this compound, this reaction provides a direct route to the corresponding symmetrical hexaphenylene derivative.
Protocol: Synthesis of 3,3'-Di(m-terphenyl)
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Copper Powder | Activated | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Sand | ||
| Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, inert gas supply (Ar or N₂) |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1.00 g, 3.23 mmol) and activated copper powder (0.41 g, 6.46 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (15 mL).
-
Reaction: Heat the reaction mixture in a sand bath to 180-200 °C with vigorous stirring under an inert atmosphere. The high temperature is necessary to overcome the activation energy of this reaction.
-
Monitoring: Monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the copper and copper salts.
-
Extraction: Dilute the filtrate with water and extract with toluene or another suitable organic solvent.
-
Purification: Wash the organic layer with water, dry over a suitable drying agent, and concentrate. The crude product is often purified by recrystallization from a high-boiling solvent like xylene or by column chromatography.[4]
Causality of Experimental Choices:
-
Copper: Activated copper powder is essential for this reaction. The reactivity of the copper surface is critical for the oxidative addition step.
-
High Temperature and DMF: The Ullmann reaction typically requires harsh conditions. DMF is a high-boiling polar aprotic solvent that can facilitate the reaction.
IV. Directed ortho-Lithiation: Regioselective Functionalization
Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[13][14][15][16] While this compound itself does not possess a strong directing group, this section will describe a hypothetical scenario where a directing group is present on one of the flanking phenyl rings to illustrate the principle. For the parent this compound, lithiation would likely occur via halogen-metal exchange at the bromine position.
Conceptual Protocol: ortho-Lithiation of a Substituted this compound Derivative
This protocol is conceptual and assumes the presence of a directing metalation group (DMG), such as a methoxy or amide group, ortho to the desired lithiation site on one of the terminal phenyl rings.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| DMG-substituted this compound | Synthesized | |
| n-Butyllithium (n-BuLi) | Solution in hexanes | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | Commercially Available | |
| Electrophile (e.g., Dimethylformamide, DMF) | Anhydrous | Commercially Available |
| Schlenk flask, syringes, magnetic stirrer, low-temperature bath, inert gas supply (Ar or N₂) |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the DMG-substituted this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise via syringe. The solution may change color upon lithiation. Stir at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF, 1.2 equivalents) dropwise at -78 °C.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by chromatography or recrystallization.
Causality of Experimental Choices:
-
Directing Group (DMG): The heteroatom in the DMG coordinates to the lithium of the alkyllithium, directing deprotonation to the adjacent ortho position.[15]
-
Low Temperature: The use of -78 °C is critical to prevent side reactions and decomposition of the organolithium intermediate.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols outlined in this guide provide a solid foundation for its use in a variety of powerful C-C bond-forming reactions. By understanding the principles behind these transformations, researchers can effectively utilize this compound to construct complex and novel molecular architectures for a wide range of applications in materials science and medicinal chemistry. Careful attention to experimental detail, particularly regarding inert atmosphere and anhydrous conditions for organometallic reactions, is paramount for successful outcomes.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Ullmann coupling-An overview - operachem [operachem.com]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. baranlab.org [baranlab.org]
- 15. Directed Ortho Metalation [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-m-terphenyl
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 3-Bromo-m-terphenyl
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with sterically demanding substrates, using 3-Bromo-m-terphenyl as a representative case study. The extreme steric hindrance imposed by the two flanking phenyl rings in this substrate often slows the desired catalytic cycle, making it susceptible to a variety of side reactions. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial failures and provides a high-level diagnostic framework before diving into specific side reactions.
Q1: My Suzuki coupling of this compound is giving very low to no yield of the desired product. What are the first things I should check?
A1: Failure with a sterically hindered substrate like this compound typically points to a kinetic issue where the desired reaction is too slow, allowing side reactions or catalyst decomposition to dominate. Before suspecting specific side reactions, verify these foundational parameters:
-
Catalyst & Ligand Activity: The combination of palladium source and ligand is paramount. For such a hindered substrate, standard catalysts like Pd(PPh₃)₄ are often insufficient. You require a highly active system designed to overcome steric barriers.[1][2]
-
Expertise: The oxidative addition of the bulky this compound to the palladium center and the subsequent reductive elimination of the even bulkier product are often the rate-limiting steps.[3][4] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they accelerate these steps.[1][5] Consider using an air-stable, pre-formed precatalyst (e.g., XPhos Pd G3) to ensure the efficient generation of the active Pd(0) species.[1]
-
-
Inert Atmosphere & Solvent Purity: Oxygen is detrimental. It can lead to the oxidative homocoupling of your boronic acid partner and the decomposition of the Pd(0) catalyst into inactive palladium black.[1][6]
-
Base Efficacy: The base is not merely a proton scavenger; it is integral to the transmetalation step.[9][10]
-
Expertise: For hindered couplings, a strong, non-nucleophilic base is often required to facilitate the formation of the boronate complex needed for transmetalation. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[11][12] Ensure the base is not clumped, as poor solubility or low surface area will impede the reaction.
-
Section 2: Diagnosing and Mitigating Specific Side Reactions
If the foundational checks in Section 1 do not resolve the issue, a specific side reaction is likely the primary culprit. The diagram below illustrates the main catalytic cycle and the points at which competing side reactions can occur.
Caption: The Suzuki cycle and key competing side reactions.
Protodeborylation (or Protodeboronation)
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid coupling partner. What is happening?
A2: You are observing protodeborylation, a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[13] This depletes your nucleophile, stalling the desired cross-coupling.
-
Causality (The "Why"): Protodeborylation is essentially the hydrolysis of the boronic acid. The reaction can be catalyzed by either acid or base and is highly dependent on pH, temperature, and the electronic nature of the boronic acid.[14][15] For sterically demanding couplings that require elevated temperatures and prolonged reaction times, the boronic acid is exposed to these destabilizing conditions for longer, increasing the likelihood of this side reaction.[16]
-
Troubleshooting & Mitigation:
-
Protect the Boronic Acid: The most robust solution is to replace the boronic acid with a more stable derivative that slowly releases the active species under the reaction conditions. This "slow release" strategy keeps the instantaneous concentration of the sensitive boronic acid low.[1][16]
-
Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are less prone to protodeborylation.[1]
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding acids and are a common alternative.[3][16]
-
MIDA Boronates: These are exceptionally stable derivatives that can be used for sensitive substrates.[1][17]
-
-
Use Milder Bases: If you must use a boronic acid, switching from a very strong base (like NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or even CsF can sometimes reduce the rate of base-catalyzed protodeborylation.[18]
-
Lower the Temperature: Operate at the lowest possible temperature that still allows for a reasonable reaction rate. Run a temperature screen (e.g., 80°C, 90°C, 100°C) to find the optimal balance.[11]
-
Hydrodebromination
Q3: My main byproduct is m-terphenyl, the debrominated starting material. How is this forming?
A3: This side product arises from hydrodebromination, where the C-Br bond of your this compound is reductively cleaved and replaced with a C-H bond.
-
Causality (The "Why"): While there are several potential mechanisms, a common pathway involves the palladium catalyst. After oxidative addition, the Ar-Pd(II)-Br intermediate can undergo reduction. This can be caused by trace impurities, solvent-mediated protonolysis, or side reactions with the base or boronic acid. For couplings involving alkylboronic acids, a competing β-hydride elimination pathway is a major cause, though this is not relevant when using arylboronic acids.[4] With hindered substrates, the slow rate of subsequent steps (transmetalation, reductive elimination) gives this side reaction more time to occur.
-
Troubleshooting & Mitigation:
-
Optimize the Ligand: A highly effective ligand that accelerates the subsequent steps of the catalytic cycle is the best defense. A bulky, electron-rich ligand like AntPhos or a Buchwald-type ligand will speed up reductive elimination, disfavoring competing reduction pathways.[4][5]
-
Scrutinize Reagent Purity: Ensure high purity of all reagents. Some additives or impurities can act as hydride sources.
-
Solvent Choice: The choice of solvent can influence this pathway. Protic solvents or the water in biphasic systems can sometimes be a proton source. While often necessary, if hydrodebromination is severe, screening alternative anhydrous solvent systems like toluene or 2-MeTHF may be beneficial.[19]
-
Homo-coupling
Q4: I am isolating a dimer of my boronic acid (R'-R') as a major impurity. What is promoting this reaction?
A4: The formation of a biaryl from the dimerization of the boronic acid is known as homo-coupling. This is almost always caused by the presence of oxygen in the reaction.[1][2]
-
Causality (The "Why"): The desired Suzuki cycle relies on Pd(0). Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo two successive transmetalations with the boronic acid, forming an Ar-Pd(II)-Ar intermediate which then reductively eliminates to give the homo-coupled product and regenerate Pd(0).[2][6] This parasitic cycle consumes two equivalents of your nucleophile for every mole of byproduct formed.
-
Troubleshooting & Mitigation:
-
Rigorous Degassing: This is the most critical preventative measure. As mentioned in Q1, ensure all solvents and the reaction headspace are scrupulously deoxygenated before adding the catalyst.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes help, as it removes the need for an in-situ reduction of a Pd(II) source which can be inefficient and lead to side reactions.[1] However, for hindered substrates, the ligand is more critical, so using a well-defined Pd(0) precatalyst with a bulky ligand is the superior approach.
-
Control Stoichiometry: Using a slight excess (1.1 - 1.5 equivalents) of the boronic acid is common, but a very large excess can sometimes drive homo-coupling if other conditions are suboptimal.[20]
-
Section 3: Data Summary & Recommended Protocol
Table 1: Troubleshooting Summary for Suzuki Coupling of this compound
| Observed Problem | Probable Cause(s) | Recommended Solutions (in order of priority) | Supporting Rationale |
| No/Low Conversion | Inactive Catalyst System; Insufficient Temperature; Ineffective Base | 1. Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) with a suitable Pd source (e.g., XPhos Pd G3).[1][5]2. Increase reaction temperature in 10°C increments (e.g., 80-110°C).[11]3. Use a strong, finely powdered base like K₃PO₄ or Cs₂CO₃.[12] | Steric hindrance requires a highly active catalyst to accelerate rate-limiting steps and sufficient energy to overcome the activation barrier.[4] |
| Protodeborylation | Boronic acid instability (hydrolysis) | 1. Replace boronic acid with a stable derivative (R-BF₃K, pinacol ester, or MIDA boronate).[1][16][17]2. Lower reaction temperature.[7]3. Screen milder bases (e.g., K₂CO₃, CsF).[18] | "Slow-release" of the boronic acid from a stable precursor minimizes its concentration and subsequent decomposition.[16] |
| Hydrodebromination | Slow catalytic turnover; Reduction of Ar-Pd(II)-Br intermediate | 1. Employ a more effective, bulky ligand to accelerate reductive elimination.[4]2. Verify purity of all reagents and solvents.[19]3. Screen anhydrous solvents (e.g., Toluene, 2-MeTHF). | Speeding up the forward reaction (reductive elimination) outcompetes the slower, undesired reduction pathway. |
| Homo-coupling | Presence of Oxygen; Excess Pd(II) species | 1. Ensure rigorous degassing of solvents and reaction vessel (3x evacuate-backfill cycles).[7]2. Use a defined Pd(0) precatalyst.[1]3. Avoid a large excess of boronic acid. | Oxygen promotes a Pd(0)/Pd(II) cycle that catalyzes the dimerization of the boronic acid.[2][6] |
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound, designed to minimize the side reactions discussed above.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid Pinacol Ester (1.2 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)
-
1,4-Dioxane / H₂O (10:1 mixture), anhydrous grade, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid pinacol ester, and the powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.[7]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Prepare the 10:1 Dioxane/H₂O solvent mixture. Degas this mixture thoroughly by sparging with argon for at least 20 minutes. Add the degassed solvent via syringe to the reaction flask. The final concentration should be approximately 0.1 M with respect to the this compound.[19]
-
Reaction: Place the sealed flask into a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Bromo-m-terphenyl
Welcome to the Technical Support Center for the purification of 3-Bromo-m-terphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable chemical intermediate. As Senior Application Scientists, we understand that moving from a crude reaction mixture to a highly pure compound is a critical, and often challenging, step in any synthetic workflow. This document provides not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to achieve your desired purity with confidence.
Section 1: Pre-Purification Analysis: The Foundation of Success
A successful purification strategy begins with a thorough understanding of your crude material. Rushing into a purification method without this initial analysis is a common pitfall that can lead to wasted time, solvent, and valuable compound.
FAQ 1: What are the first steps I should take before attempting to purify my crude this compound?
Answer: Before any purification, you must first characterize your crude product to identify the nature and extent of impurities. This initial assessment is the most critical step as it dictates the most efficient purification strategy.
-
Thin-Layer Chromatography (TLC): This is your first and most rapid assessment tool. Run the crude material on a silica plate using a few different solvent systems (e.g., varying ratios of Hexane/Ethyl Acetate or Dichloromethane/Hexane).[1] This will reveal:
-
The number of components in your mixture.
-
The relative polarity of your desired product versus impurities.
-
An initial solvent system for optimization in column chromatography.[2]
-
-
Proton Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR spectrum can provide invaluable information about the types of impurities present. Look for:
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can help identify the molecular weights of impurities. This is particularly useful for detecting common byproducts such as dibrominated terphenyls or homocoupled starting materials.[6]
Based on this initial analysis, you can choose the most appropriate purification path, as illustrated in the workflow below.
Caption: Decision workflow for selecting a primary purification method.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful and scalable technique for purifying solid compounds when the impurity profile is favorable.[7] It relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[8]
FAQ 2: How do I select the right solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[9] A systematic solvent screen is the most reliable method for identifying the optimal solvent.
Protocol: Small-Scale Solvent Screen
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent from the table below, dropwise, until the solid just dissolves at room temperature. A good candidate solvent will require a significant volume, indicating low solubility.
-
For solvents where the compound is poorly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) while adding more solvent until the solid dissolves completely.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid from a solution that was clear when hot.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Heptane/Hexane | 0.1 | 98 / 69 | Non-polar. Good for initial washes or as an anti-solvent. |
| Toluene | 2.4 | 111 | May have high solubility even when cold due to aromatic nature. |
| Dichloromethane | 3.1 | 40 | Often too good a solvent; low boiling point can be tricky. |
| Ethyl Acetate | 4.4 | 77 | A good starting point for moderately polar compounds. |
| Acetone | 5.1 | 56 | Often a strong solvent, but can be used in mixtures. |
| Isopropanol | 3.9 | 82 | A common choice for recrystallizing aromatic compounds. |
| Ethanol | 4.3 | 78 | Often a good candidate; similar compounds crystallize well from it.[4] |
| Methanol | 5.1 | 65 | More polar; may be a good anti-solvent with Dichloromethane. |
| (Data sourced from various chemical handbooks and supplier information) |
FAQ 3: My product isn't crystallizing, or it's "oiling out." What should I do?
Answer: This is a common and frustrating issue, typically caused by supersaturation, the presence of impurities inhibiting crystal lattice formation, or using a solvent in which the compound's melting point is lower than the solvent's boiling point.
-
If Oiling Out Occurs: This happens when the saturated solution cools to a temperature below the compound's melting point in solution. The compound comes out as a liquid instead of a solid.
-
Solution 1: Re-heat the solution to dissolve the oil, then add more solvent to make the solution more dilute before attempting to cool again.[10]
-
Solution 2: Cool the solution much more slowly. Allow it to cool to room temperature over several hours before moving to an ice bath.
-
-
If No Crystals Form: The solution may be too dilute or nucleation may be slow.
-
Solution 1 (Induce Nucleation): Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.[10]
-
Solution 3 (Increase Concentration): Gently heat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.
-
FAQ 4: The purified product is still colored. How can I fix this?
Answer: Colored impurities are often large, polar, conjugated molecules that can be effectively removed by treating the solution with activated charcoal.[4]
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a pre-heated funnel to remove the charcoal.
-
Allow the clear, hot filtrate to cool and crystallize as usual.
Section 3: Troubleshooting Column Chromatography
When recrystallization is ineffective, particularly for separating isomers or multiple byproducts of similar polarity, column chromatography is the method of choice.[11]
FAQ 5: My compound is streaking on the TLC plate and the column. Why is this happening?
Answer: Streaking, or tailing, is a sign of undesirable interactions between your compound and the stationary phase, or other technical issues.
-
Cause 1: Acidic Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. While this compound is not strongly basic, impurities or slight sensitivity can lead to strong adsorption and streaking.[1]
-
Solution: Deactivate the silica by adding a small amount of triethylamine (0.5-1%) to your mobile phase. This neutralizes the acidic sites and significantly improves the peak shape for sensitive compounds.[2]
-
-
Cause 2: Overloading: Too much sample has been loaded onto the TLC plate or the column.
-
Solution: For a column, a general rule is to use a silica-to-crude-material ratio of at least 30:1 to 100:1 by weight.[2] For TLC, ensure you are spotting a dilute solution of your crude material.
-
-
Cause 3: Inappropriate Solvent: The chosen solvent may not be optimal, causing poor solubility on the column.
-
Solution: Re-evaluate your mobile phase using TLC. Ensure the compound moves off the baseline but has a clear separation from other spots.
-
FAQ 6: I can't separate this compound from a close-running impurity. How can I improve the separation?
Answer: Separating compounds with very similar polarities, such as isomers, is the ultimate challenge in chromatography.[1]
-
Solution 1: Optimize the Mobile Phase: This is the most critical factor. The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 on TLC, with maximum separation from the impurity.[2] Test different solvent combinations (e.g., switch from Ethyl Acetate to Dichloromethane as the polar component) or very fine adjustments in the solvent ratio (e.g., moving from 95:5 Hexane:EtOAc to 97:3 Hexane:EtOAc).
-
Solution 2: Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity of the mobile phase over time. This can sharpen peaks and improve the separation of compounds that are close together.[1]
-
Solution 3: Increase Column Dimensions: Use a longer and/or narrower column. This increases the number of theoretical plates and provides more opportunity for separation to occur. However, this will also increase the elution time and solvent consumption.
-
Solution 4: Try an Alternative Stationary Phase: If silica gel fails, consider using neutral or basic alumina, which offers a different selectivity and may resolve the compounds.[1]
Caption: Troubleshooting workflow for common column chromatography issues.
Section 4: Characterization of Purified Product
The final step in any purification is to rigorously confirm the identity and purity of the final product.
FAQ 7: How do I confirm the purity of my final this compound?
Answer: A single analytical technique is never sufficient. A combination of methods should be used to provide orthogonal confirmation of purity.
| Technique | Purity Indication |
| TLC | A single, well-defined spot in multiple solvent systems of varying polarity. |
| Melting Point | A sharp melting point with a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point range.[8] |
| ¹H & ¹³C NMR | A clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of signals from impurities or residual solvents. |
| GC-MS / LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the [M]+ and/or [M+H]+ ions. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Bromine should be within ±0.4% of the theoretical values. |
Expected Analytical Data for Pure this compound
-
Molecular Formula: C₁₈H₁₃Br[12]
-
Molecular Weight: 309.20 g/mol [13]
-
Appearance: White to off-white solid/crystal.
-
Purity (Typical): >98% (GC/HPLC)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,3''-Dibromo-m-terphenyl [chembk.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Bromo-1,1 :3 ,1 -terphenyl 97 54590-37-3 [sigmaaldrich.com]
Technical Support Center: Optimizing Cross-Coupling Reactions for 3-Bromo-m-terphenyl Derivatives
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of m-terphenyl scaffolds. The sterically hindered nature of the 3-Bromo-m-terphenyl core presents unique challenges in achieving high-yield carbon-carbon bond formation. This guide provides in-depth, field-proven insights and troubleshooting strategies, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, to help you navigate these synthetic hurdles.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[1] Understanding its mechanism is critical for effective troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The base is not a passive spectator; its primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is crucial for the transmetalation step.[3][4][5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound derivatives.
Topic: Low Reaction Yield & Conversion
Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields are often traced back to fundamental reaction parameters. A systematic check is the most efficient troubleshooting approach:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your reaction is performed under a robustly inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox and thoroughly degassing all solvents and aqueous solutions.[7] Inadequate degassing is a primary cause of catalyst deactivation and the promotion of side reactions like homocoupling.[6]
-
Reagent Quality & Stability:
-
Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Phosphines are particularly susceptible to oxidation.[6] Using fresh, high-purity catalyst and ligand is recommended.
-
Boronic Acid/Ester: Boronic acids can undergo decomposition or trimerize to form boroxines. While often usable, boroxine formation can complicate stoichiometry. More critically, boronic acids are susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[6][8] Consider using more stable boronic esters (e.g., pinacol, MIDA) if this is a persistent issue.[6][9]
-
-
Solvent & Base Purity: Use anhydrous, degassed solvents. Ensure your base is of high purity and finely powdered to maximize its reactivity and solubility.[6][9]
Topic: Common Side Reactions
Q2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). What causes this and how can I prevent it?
A2: Homocoupling is a common side reaction, primarily caused by the presence of oxygen.[6][10] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[8]
-
Primary Solution: The most critical preventative measure is rigorous degassing of your solvent and maintaining a strictly inert atmosphere throughout the reaction setup and duration.[6]
-
Catalyst Choice: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), homocoupling can sometimes be more prevalent as the system relies on in-situ reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ may mitigate this issue.
Q3: My starting boronic acid is being consumed by protodeboronation. How can I minimize this side reaction?
A3: Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond. This is particularly problematic with electron-deficient or some heteroaromatic boronic acids.[6][8]
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[3] Strong bases, especially in aqueous media, can accelerate this side reaction. Switching to milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be highly effective.[4][6]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[6][9]
-
Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (BPin) or an aryltrifluoroborate salt protects it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.
Q4: I am observing dehalogenation of my this compound. What causes this and how can it be prevented?
A4: Dehalogenation is the replacement of the bromine atom with a hydrogen atom on your starting material. This side reaction occurs after the initial oxidative addition step. The resulting Ar-Pd(II)-Br complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene.[8]
-
Identify the Hydride Source: Potential hydride sources include amine bases, alcoholic solvents, or impurities in the reagents.
-
Mitigation Strategies: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF.[1] If using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.
Topic: Optimizing for a Sterically Hindered Substrate
Q5: The m-terphenyl framework is sterically crowded. How should I select the catalyst and ligand to overcome this steric hindrance?
A5: This is the central challenge for this specific coupling. Steric hindrance slows down both the oxidative addition and, more significantly, the final reductive elimination step.[11] The solution is to use a palladium catalyst system with bulky, electron-rich ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and accelerate the rate-limiting reductive elimination.[12][13]
| Ligand Type | Examples | Key Characteristics & Use Case |
| Bulky Phosphines | Buchwald Ligands (SPhos, XPhos, RuPhos), P(t-Bu)₃ | Highly electron-rich and sterically demanding. Excellent for coupling hindered aryl bromides and chlorides.[9][11] Often the first choice for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Stronger σ-donors than phosphines, forming very stable palladium complexes. Effective for activating unreactive aryl chlorides and overcoming steric hindrance.[1][5] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Provides a good balance of electron-donating ability and steric bulk. A robust and versatile ligand, though may be less effective for the most extremely hindered substrates compared to modern Buchwald ligands. |
An efficient method for particularly demanding couplings, such as those forming tetra-ortho-substituted biaryls, has been developed using specialized catalysts like Pd/BI-DIME.[14]
Topic: Reaction Parameter Optimization
Q6: How do I select the optimal base and solvent for my this compound coupling?
A6: The base and solvent are not independent variables; they work in concert to facilitate the reaction.
Base Selection: The choice of base is critical and depends on the sensitivity of your substrates.[4]
| Base | Type | Common Use & Considerations |
| K₂CO₃ / Na₂CO₃ | Mild/Moderate | Very common, often used in aqueous/organic biphasic systems (e.g., Toluene/H₂O).[15] Effective for many standard couplings. |
| K₃PO₄ | Moderate | Often more effective than carbonates, especially for hindered substrates. Soluble in some organic solvents, but often used with water.[1][9] |
| Cs₂CO₃ | Strong | Highly effective base, often provides higher yields for difficult couplings. Its solubility in organic solvents is a key advantage. |
| KOtBu | Strong | A very strong base, typically used under anhydrous conditions. Can be useful but may promote side reactions with sensitive functional groups.[16] |
| KF | Weak | Used under anhydrous conditions. The fluoride ion is believed to play a unique role in activating the boronic acid.[4][5] |
Solvent System: The solvent must solubilize the reactants and catalyst while being compatible with the chosen base and temperature.
| Solvent | Properties & Use Case |
| Toluene | Non-polar, high boiling point. Excellent for anhydrous reactions. Often used with K₃PO₄ or Cs₂CO₃. |
| Dioxane / THF | Polar, aprotic ethers. Good solvating properties. Frequently used in biphasic mixtures with water and bases like K₂CO₃ or K₃PO₄.[1][9] |
| DMF | Polar, aprotic. High boiling point and excellent solvating power. Can sometimes act as a ligand or hydride source at high temperatures. |
For many Suzuki-Miyaura reactions, a biphasic system like Toluene/Water or Dioxane/Water with K₂CO₃ or K₃PO₄ is a robust starting point.[15][17]
Standard Experimental Protocol & Workflow
This section provides a general, self-validating protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 3-Bromo-m-terphenyl
Technical Support Center: 3-Bromo-m-terphenyl
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the handling and reactivity of this sterically hindered aryl bromide. The following information is structured in a question-and-answer format to directly address common challenges encountered during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting extremely low reactivity in standard cross-coupling reactions?
Answer:
The principal reason for the low reactivity of this compound is severe steric hindrance . The central brominated phenyl ring is flanked by two other phenyl groups in the meta positions. These flanking rings create a crowded three-dimensional pocket around the Carbon-Bromine (C-Br) bond.
This steric bulk physically obstructs the approach of catalysts and reagents to the reaction center, significantly increasing the activation energy for key mechanistic steps, such as:
-
Oxidative Addition: In palladium-catalyzed cross-coupling, the bulky Pd(0) catalyst complex struggles to access and insert into the C-Br bond. This is often the rate-limiting step in reactions involving hindered aryl halides.[1]
-
Metal-Halogen Exchange: In the formation of organometallic reagents (e.g., Grignard or organolithium), the approach of magnesium metal or an organolithium reagent to the C-Br bond is similarly impeded.
Caption: Steric hindrance in this compound.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
Q2: My Suzuki-Miyaura coupling reaction with this compound has failed or resulted in very low yield. How can I optimize the reaction?
Answer:
Failure in Suzuki-Miyaura coupling with this substrate is almost always linked to an inadequate catalyst system or suboptimal reaction conditions that cannot overcome the high activation energy barrier. Standard conditions, such as using Pd(PPh₃)₄, are typically ineffective.[1]
The choice of ligand is the most critical parameter for coupling sterically hindered substrates.[2][3] You require a catalyst system that is both highly active and stable.
Solution: Employ Bulky, Electron-Rich Ligands. These ligands are designed to accelerate the rate-limiting oxidative addition and the product-forming reductive elimination steps.[1][4]
-
Buchwald Biaryl Phosphine Ligands: These are the industry standard for challenging couplings. Their bulk facilitates reductive elimination, and their electron-rich nature promotes oxidative addition.[1][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes capable of activating unreactive C-Br bonds.[6]
| Ligand Class | Recommended Examples | Key Advantages for This Substrate | Citation(s) |
| Biaryl Monophosphines | SPhos, RuPhos, XPhos | Excellent for promoting oxidative addition and reductive elimination in sterically crowded environments. High activity and stability. | [5][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very stable Pd-complexes; highly effective for hindered substrates where phosphine ligands might decompose at high temperatures. | [6][8] |
| Specialized Phosphines | AntPhos, BI-DIME | Specifically designed for extremely demanding couplings, showing high reactivity for tetra-ortho-substituted biaryl synthesis. | [9][10] |
The base is essential for activating the boronic acid in the transmetalation step, and its strength can dramatically affect the outcome.[1][8]
Solution: Use a Strong, Non-Coordinating Base and an Aprotic Solvent.
-
Base: A strong base is often required. Potassium phosphate (K₃PO₄) is a robust and effective choice. Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) can also be highly effective.[1][6][7] Avoid weaker bases like Na₂CO₃ unless optimization proves otherwise.
-
Solvent: Aprotic, non-coordinating solvents are preferred. Dioxane and Toluene are excellent choices that perform well at the higher temperatures required for this reaction.[6][7]
Due to the high activation energy, these reactions often require elevated temperatures to proceed at a reasonable rate.
Solution: Increase Reaction Temperature. Reactions should typically be run at temperatures between 80 °C and 110 °C.[7][9] Microwave irradiation can also be a powerful tool to expedite the transformation.[6]
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for this challenging transformation.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent and add this catalyst slurry to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Troubleshooting Guide: Organometallic Reagent Formation
Q3: I am unable to form the Grignard reagent from this compound. The reaction won't initiate.
Answer:
This is a common issue with unreactive aryl halides. The failure to initiate is typically due to two factors: passivation of the magnesium surface and steric hindrance.
Cause 1: Magnesium Surface Passivation Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO), which prevents the reaction.[11]
Solution: Activate the Magnesium.
-
Mechanical Activation: Before adding solvent, vigorously crush the magnesium turnings in the dry flask with a glass rod to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it of the oxide layer.[11] The disappearance of the brown iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.
Cause 2: Steric Hindrance The bulky terphenyl framework physically blocks the C-Br bond from accessing the magnesium surface.
Solution: Use Freshly Prepared, High-Surface-Area Magnesium.
-
Rieke Magnesium: If available, use highly reactive Rieke magnesium, which is a fine, black powder with a very high surface area, capable of reacting with hindered halides.
-
Extended Initiation Time: Be patient. The initiation of this reaction may be very slow. Gentle heating with a heat gun (with condenser attached) can sometimes trigger the reaction, which will then become self-sustaining (exothermic).
Crucial Requirement: Anhydrous Conditions. Grignard reagents are extremely sensitive to moisture.[12][13] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
Q4: My lithium-halogen exchange attempt on this compound gives me back debrominated starting material (m-terphenyl) instead of my desired product.
Answer:
The formation of m-terphenyl indicates that the aryllithium species was successfully formed but was subsequently quenched by an unintended proton source rather than your desired electrophile.[14]
Cause 1: Inadequate Temperature Control The 3-lithio-m-terphenyl intermediate can be unstable at higher temperatures and may deprotonate the solvent (e.g., THF) or react with other species.
Solution: Maintain Strict Low Temperature. The lithium-halogen exchange and the subsequent electrophilic quench must be performed at -78 °C (a dry ice/acetone bath).[15] Do not allow the reaction to warm until after the electrophile has been added and allowed to react for a sufficient time at low temperature.
Cause 2: Proton Source Contamination Organolithium reagents are powerful bases and will react instantly with any available proton source.
Solution: Ensure Rigorously Anhydrous and Inert Conditions.
-
Solvent Quality: Use freshly distilled, anhydrous, and peroxide-free THF.
-
Atmosphere: The reaction must be conducted under a meticulously maintained inert atmosphere (Argon is preferred over Nitrogen for lithiation).[15]
-
Reagent Quality: Ensure your electrophile is also anhydrous.
Cause 3: Slow Lithium-Halogen Exchange If the exchange is slow, side reactions can occur.
Solution: Use a More Reactive Organolithium. While n-Butyllithium (n-BuLi) can work, tert-Butyllithium (t-BuLi) is more reactive and often provides a faster, cleaner lithium-halogen exchange at -78 °C.[15] The t-butyl bromide byproduct also conveniently eliminates to form isobutylene gas, preventing potential side reactions.[15]
Caption: Desired vs. undesired pathways in lithiation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. cerritos.edu [cerritos.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Preventing debromination of 3-Bromo-m-terphenyl during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the unwanted debromination of 3-Bromo-m-terphenyl during chemical reactions. Due to its sterically hindered nature, this compound can be prone to C-Br bond cleavage, leading to the formation of m-terphenyl as a significant byproduct. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate this common side reaction and improve your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound, and why is it a significant problem?
A1: Debromination, often referred to as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, resulting in the formation of m-terphenyl. This is problematic as it reduces the yield of the desired functionalized product and introduces a byproduct that can be difficult to separate due to similar physical properties, complicating purification.[1][2]
Q2: What are the primary causes of debromination of this compound?
A2: The primary causes depend on the reaction type. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), debromination is often caused by the formation of palladium-hydride (Pd-H) species that can reductively cleave the C-Br bond.[1][2][3] These hydride species can originate from the base, solvent, or impurities.[1][3] In reactions involving organolithium reagents (lithium-halogen exchange), the highly basic aryllithium intermediate can be protonated by trace amounts of water or other protic sources in the reaction mixture.[4] High reaction temperatures and the use of strong, aggressive bases can exacerbate debromination in both scenarios.[1][3][5]
Q3: How does the sterically hindered nature of this compound affect its tendency to undergo debromination?
A3: The steric bulk of the two flanking phenyl rings in this compound can influence debromination in several ways. While significant steric hindrance can sometimes accelerate the initial activation of the aryl halide by a catalyst, it can also make the subsequent desired reaction step (e.g., transmetalation in a Suzuki coupling) slower.[6] This can provide a larger window of opportunity for competing side reactions like debromination to occur. The hindered environment may also affect the binding of ligands to the metal center, potentially creating a coordination sphere more susceptible to the formation of species that lead to debromination.
Q4: How can I confirm and quantify the extent of debromination in my reaction?
A4: The most reliable method for confirming and quantifying debromination is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[7] By comparing the peak areas of your desired product, remaining this compound, and the m-terphenyl byproduct, you can determine the relative ratios and calculate the yield of the debrominated side product. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for monitoring the reaction progress and product distribution.
Troubleshooting Guides
This section addresses specific experimental issues where the debromination of this compound is a prevalent side reaction.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
-
Formation of a significant amount of m-terphenyl, detectable by GC-MS or NMR.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are challenging to purify.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Aggressive Base | Strong bases, particularly alkoxides like NaOt-Bu, can promote the formation of Pd-H species, which are known to cause hydrodebromination.[3][5] | Switch to a milder, non-nucleophilic inorganic base. Weaker bases are less likely to generate hydride species. Good alternatives include K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][5] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[1][5] | Lower the reaction temperature. Attempt the reaction at a more moderate temperature (e.g., 60-80 °C) and monitor for improvement. Be prepared for a longer reaction time. |
| Inappropriate Catalyst/Ligand System | The choice of ligand is critical. Some ligands may not sufficiently stabilize the palladium center or may promote pathways leading to Pd-H formation. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and subsequent steps in the catalytic cycle.[5][8] | Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for coupling sterically demanding substrates and can help to suppress reductive dehalogenation. |
| Presence of Protic Impurities | Water, alcohols, or other protic impurities in the solvent or reagents can serve as a hydride source for the formation of Pd-H species.[1][5] | Use anhydrous, degassed solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use. Employing rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) is crucial. |
Troubleshooting Workflow for Pd-Catalyzed Cross-Coupling Reactions
Caption: A systematic workflow for troubleshooting debromination.
Issue 2: Significant Debromination during Lithium-Halogen Exchange and Electrophilic Quench
Symptoms:
-
Formation of m-terphenyl after quenching the reaction with an electrophile.
-
Low yield of the desired functionalized product.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Protic Impurities | The aryllithium intermediate formed from this compound is extremely basic and will be readily quenched by trace amounts of water, alcohols, or even acidic C-H bonds.[4] | Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Perform the reaction under a strict inert atmosphere (argon or nitrogen). |
| Reaction Temperature Too High | While lithium-halogen exchange is often fast even at low temperatures, allowing the reaction to warm up can increase the rate of side reactions, including protonation from less obvious sources like the solvent itself (e.g., THF). | Maintain a very low temperature (≤ -78 °C) throughout the lithiation and quenching steps.[4] Use a cryostat or a well-maintained dry ice/acetone bath. |
| Slow Halogen-Metal Exchange | The steric hindrance of this compound might lead to a slower than expected lithium-halogen exchange, potentially allowing for side reactions to become more competitive. | Consider using t-BuLi instead of n-BuLi, as it is a more reactive lithiating agent. When using t-BuLi, a useful strategy is to use two equivalents. The first equivalent performs the halogen exchange, and the second reacts with the generated t-BuBr to form isobutylene and LiBr, which can prevent other side reactions.[4] |
| Inefficient Quenching | If the electrophile is added too slowly or is not reactive enough, the aryllithium intermediate may have time to react with other components in the mixture or decompose. | Add the electrophile relatively quickly (while still maintaining a low temperature) once the lithium-halogen exchange is complete. Ensure the electrophile is of high purity. |
Experimental Workflow for Lithiation and Electrophilic Quench
Caption: A generalized workflow for lithiation reactions.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the formation of m-terphenyl.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the finely ground, dried K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (Pd₂(dba)₃), the ligand (SPhos), and the anhydrous, degassed 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the m-terphenyl byproduct.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Lithiation and Quenching of this compound
This protocol describes a general procedure for the lithium-halogen exchange of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 - 2.2 equiv)
-
Electrophile (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Schlenk flask with dropping funnel and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Initial Cooldown: Dissolve this compound in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the organolithium reagent (n-BuLi or t-BuLi) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (dissolved in a small amount of anhydrous THF if it is a solid) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, stir the reaction at -78 °C for another hour before allowing it to slowly warm to room temperature.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A calculation mode for the correct GC/ECNI-MS-SIM determination of polychlorinated terphenyls in the presence of high excesses of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient 3-Bromo-m-terphenyl Cross-Coupling
Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions involving 3-Bromo-m-terphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the synthesis of substituted m-terphenyl derivatives. The inherent steric hindrance of the m-terphenyl scaffold presents unique challenges that necessitate careful consideration of catalyst systems. This resource provides in-depth, field-proven insights and troubleshooting advice in a practical question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield. What are the most likely causes and how can I troubleshoot this?
A1: Low reactivity in the cross-coupling of this compound is a common issue primarily due to the significant steric hindrance around the reaction center. The two flanking phenyl rings impede the approach of the catalyst and the coupling partner. Here’s a systematic approach to troubleshooting:
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. You need a catalyst system designed for sterically demanding couplings.[1][2]
-
Upgrade your Ligand: Switch to bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[3] These ligands promote the crucial oxidative addition step with sterically hindered aryl bromides and facilitate the reductive elimination to form the product.[4][5] N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, IMes) are also excellent choices as they are highly electron-donating and sterically bulky.[5][6]
-
Consider a Precatalyst: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can provide a more active and stable catalytic species in solution compared to generating the active Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4] This often leads to more reproducible results.
-
-
Base Selection: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7]
-
For sterically hindered couplings, stronger bases are often required. While K₂CO₃ or Cs₂CO₃ might work in some cases, consider switching to K₃PO₄.[7][8] It is effective in anhydrous conditions and its use often requires a small amount of water to be fully effective.[8]
-
In some challenging cases, stronger bases like sodium tert-butoxide (NaOt-Bu) or lithium tert-butoxide (LiOt-Bu) might be necessary, but be mindful of potential side reactions with base-sensitive functional groups.[9]
-
-
Solvent and Temperature:
-
Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are good starting points. The choice of solvent can influence catalyst solubility and stability.
-
Due to the challenging nature of the substrate, higher reaction temperatures (e.g., 80-110 °C) are typically required to overcome the activation energy barrier.
-
dot
Caption: Troubleshooting workflow for low-yield this compound cross-coupling.
Q2: I am observing significant amounts of homocoupling of my boronic acid and/or debromination of this compound. How can I minimize these side reactions?
A2: These side reactions are common in challenging cross-coupling reactions and often point to issues with the reaction setup or catalyst stability.
Troubleshooting Guide:
| Side Reaction | Common Causes | Recommended Solutions |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[9] 2. Decomposition of the boronic acid at high temperatures. 3. Inefficient transmetalation compared to oxidative addition. | 1. Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction. 2. Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are often more robust to high temperatures and reaction conditions. 3. Optimize Stoichiometry: Use a slight excess of the boronic acid or boronate ester (1.1-1.2 equivalents) to favor the cross-coupling pathway. |
| Debromination of this compound | 1. Presence of water or other protic sources. 2. Certain bases or additives can act as reducing agents. 3. Catalyst decomposition leading to palladium black, which can promote hydrodehalogenation. | 1. Use Anhydrous Conditions: Dry your solvent and reagents thoroughly. While some reactions with K₃PO₄ benefit from a small amount of water, excess water can be detrimental. 2. Re-evaluate Base Choice: If using a very strong base, ensure it is not promoting unwanted side reactions. 3. Improve Catalyst Stability: The use of robust ligands and precatalysts as mentioned in Q1 can minimize the formation of palladium black and maintain the active catalytic species in the cycle. |
Q3: Can I use this compound in a Buchwald-Hartwig amination reaction? What catalyst system would you recommend?
A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds with sterically hindered aryl halides like this compound.[10][11] The principles for catalyst selection are similar to those for Suzuki-Miyaura coupling, with a strong emphasis on sterically demanding and electron-rich ligands to facilitate the catalytic cycle.
Recommended Catalyst Systems for Buchwald-Hartwig Amination:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Observations |
| G3-XPhos Precatalyst | XPhos | LHMDS or NaOt-Bu | Toluene or Dioxane | RT - 100 | Precatalysts often offer improved stability and reactivity, sometimes allowing for room temperature reactions with less hindered amines.[12] |
| Pd₂(dba)₃ | t-BuXPhos | Cs₂CO₃ or K₃PO₄ | Toluene | 80 - 110 | A highly effective and general ligand for a wide range of amines, including primary and secondary amines.[3] |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Dioxane | 80 - 110 | RuPhos is another excellent choice for coupling with hindered substrates and can be particularly effective for certain amine classes.[3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene) via syringe.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent. Purify by column chromatography.
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
Analytical methods for detecting impurities in 3-Bromo-m-terphenyl
Technical Support Center: 3-Bromo-m-terphenyl Impurity Analysis
Welcome to the technical support resource for the analytical characterization of this compound. This guide is designed for researchers, quality control analysts, and drug development professionals who require robust methods for impurity detection and quantification. Purity is paramount, as undetected impurities can influence experimental outcomes, affect product stability, and introduce unforeseen toxicological risks. This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting, and validated protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: The impurity profile of this compound is heavily dependent on its synthetic route, which often involves metal-catalyzed cross-coupling reactions like the Suzuki coupling.[1] Consequently, the most prevalent impurities are typically process-related.
Common Process-Related Impurities:
-
Starting Materials: Unreacted precursors such as 1,3-dibromobenzene, 3-bromophenylboronic acid, or phenylboronic acid.
-
Homocoupling Byproducts: Self-coupling of the boronic acid reagents can lead to biphenyl, or self-coupling of the aryl halide can result in 3,3'-dibromobiphenyl. The self-coupling of aryl boronic acids is a major impurity in this type of reaction.[1]
-
Isomeric Impurities: Positional isomers (e.g., 2-bromo-m-terphenyl or 4-bromo-m-terphenyl) may be present if the starting materials were not isomerically pure.
-
Related Substances: Incomplete reactions could lead to brominated biphenyls. Over-reaction or side reactions could introduce polybrominated terphenyls.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, tetrahydrofuran, dichloromethane) are common volatile impurities.[2]
Q2: Which analytical technique is best for routine purity analysis of this compound?
A2: For routine quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method.[3][4] It excels at separating non-volatile organic impurities with similar structures from the main compound. For identifying and quantifying volatile impurities, such as residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.[5]
The choice depends on the analytical goal, as summarized in the table below.
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Quantitative purity assessment, detection of non-volatile impurities. | Highly reproducible, excellent for separating isomers and related byproducts.[6] | May not be suitable for thermally stable, volatile compounds. Requires reference standards for quantification. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity for residual solvents and volatile byproducts; provides structural information from mass spectra.[7][8] | Not suitable for non-volatile or thermally labile compounds. The compound itself must be thermally stable. |
| NMR | Structural confirmation, identification of unknown impurities, and purity assessment without a reference standard (qNMR). | Provides definitive structural information and can quantify all proton-bearing species simultaneously. Non-destructive. | Lower sensitivity for trace impurities compared to chromatographic methods. Requires a high-field instrument for complex mixtures. |
| LC-MS | Identification of unknown non-volatile impurities. | Combines the separation power of HPLC with the identification capabilities of mass spectrometry.[3][9] | More complex instrumentation and method development compared to HPLC-UV. |
Q3: Can I use Nuclear Magnetic Resonance (NMR) to determine the purity of my sample?
A3: Absolutely. NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis.
-
Qualitative Analysis: ¹H and ¹³C NMR spectra provide a unique fingerprint of the this compound molecule, allowing for unambiguous structural confirmation.[1][10] The presence of unexpected signals can indicate impurities.
-
Quantitative Analysis (qNMR): Quantitative NMR (qNMR) can determine the purity of a sample without needing a reference standard of the analyte itself. By adding a certified internal standard with a known concentration, you can calculate the absolute purity of the this compound. This is considered a primary ratio method.[11]
The key advantage of NMR is its ability to provide structural information about an unknown impurity directly from the spectrum, which is invaluable for impurity profiling.
Method Selection & Impurity Identification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical method and proceeding with impurity identification.
Caption: A workflow for impurity analysis of this compound.
Troubleshooting Guide
HPLC Analysis
-
Q: My peaks are broad or tailing. What is the cause and how can I fix it?
-
A: Causality: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase, column degradation, or issues with the mobile phase.
-
Solutions:
-
Check Mobile Phase pH: For acidic or basic analytes, adjusting the mobile phase pH can suppress ionization and improve peak shape. For neutral compounds like this compound, this is less critical but ensure the mobile phase is well-mixed and degassed.
-
Column Overload: Injecting too much sample can saturate the column.[5] Try reducing the injection volume or sample concentration.
-
Column Contamination/Age: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, the column may need to be replaced.
-
Alternative Column Chemistry: Standard C18 columns are widely used, but for halogenated aromatic compounds, Pentafluorophenyl (PFP) or Phenyl-Hexyl columns can offer superior selectivity and peak shape by leveraging alternative interaction mechanisms like dipole-dipole and π-π interactions.[6]
-
-
-
Q: I see an unexpected peak in my chromatogram. How do I know if it's an impurity or an artifact?
-
A: Causality: Extraneous peaks can originate from the sample (impurities), the mobile phase, the sample solvent (diluent), or carryover from a previous injection.
-
Solutions:
-
Inject a Blank: Inject your sample solvent (diluent) alone. If the peak is present, it is an artifact from your solvent.
-
Inject Mobile Phase: If the peak is not in the diluent blank, it may be a contaminant in your mobile phase.
-
Check for Carryover: Perform a blank injection immediately after a sample injection. A smaller version of a sample peak indicates carryover from the injector. Clean the injection port and syringe.
-
Confirm with MS: If the peak is confirmed to be from the sample, use LC-MS to get mass information and aid in its identification.[3]
-
-
GC-MS Analysis
-
Q: I am not seeing any peaks, or the signal is very low.
-
A: Causality: This could be due to an inactive system, improper method parameters, or degradation of the analyte.
-
Solutions:
-
Check for Leaks: Use an electronic leak detector to ensure the integrity of the system, especially around the injector port, column fittings, and septum.[5] A leaking septum should be replaced regularly.
-
Verify Injector Temperature: The injector temperature must be high enough to volatilize this compound without causing thermal degradation. A typical starting point for similar compounds is 250-300°C.[7]
-
Confirm Column Flow: Ensure the carrier gas is flowing at the set rate. A blocked or improperly installed column can prevent the sample from reaching the detector.
-
Check MS Tuning: Ensure the mass spectrometer is tuned correctly and is sensitive in the expected mass range for your compound (M.W. of this compound is ~309.2 g/mol ).[12]
-
-
-
Q: My mass spectrum for the main peak doesn't match the expected fragmentation pattern.
-
A: Causality: This could indicate co-elution with an impurity, thermal degradation in the injector, or an incorrect library match.
-
Solutions:
-
Check for Co-elution: Review the peak shape. A non-symmetrical peak may indicate a hidden shoulder. Modify the oven temperature program (e.g., use a slower ramp rate) to improve separation.[5]
-
Lower Injector Temperature: If thermal degradation is suspected, incrementally lower the injector temperature to see if the fragmentation pattern changes.
-
Manual Spectrum Interpretation: Do not rely solely on library matches. Manually check for the molecular ion (M+) and characteristic isotopic pattern for a single bromine atom (M+ and M+2 peaks in an approximately 1:1 ratio).
-
-
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol provides a general method for the purity analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) | Provides good retention and separation for non-polar terphenyl structures.[13] |
| Elution Mode | Isocratic | Simple, robust, and suitable for purity analysis where impurities elute near the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Detection | UV at 254 nm | Aromatic rings provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload while ensuring a good signal. |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solvent blank (acetonitrile) to identify any system peaks.
-
Inject the sample solution.
-
Integrate all peaks and calculate the purity using the area percent method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Protocol 2: Analysis of Volatile Impurities by GC-MS
This protocol is designed to identify and quantify residual solvents and other volatile impurities.
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
A low-polarity capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm ID x 0.25 µm film).[7]
-
-
GC-MS Conditions:
| Parameter | Value | Rationale |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 280°C | Ensures complete vaporization of the analyte and impurities. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for the main component. |
| Oven Program | 50°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Separates volatile solvents at the beginning and elutes the high-boiling terphenyl at the end. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |
| Scan Range | m/z 35-550 | Covers the mass range for common solvents and the molecular ion of the analyte. |
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or cyclohexane) that does not interfere with potential impurities.
-
For residual solvent analysis specifically, a headspace GC-MS approach may be more appropriate.[14]
-
-
Analysis:
-
Inject the prepared sample solution.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of this compound by its retention time and the presence of the molecular ion and bromine isotope pattern.
-
References
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-Terphenyl- and phenanthraquinone derivatives: an NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Separation of 3-Bromobiphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. env.go.jp [env.go.jp]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-m-terphenyl and Other Brominated Aromatics in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development and materials science, brominated aromatic compounds are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the precise construction of complex molecular architectures. However, not all bromoarenes exhibit the same reactivity. Steric hindrance, in particular, can dramatically influence reaction efficiency, necessitating carefully optimized conditions.
This guide provides an in-depth technical comparison of the reactivity of 3-Bromo-m-terphenyl , a sterically encumbered substrate, with less hindered analogues: bromobenzene , 2-bromobiphenyl , and 4-bromobiphenyl . By examining their performance in key synthetic transformations and providing supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in reaction design and catalyst selection.
The Decisive Role of Steric Hindrance
The reactivity of an aryl bromide in cross-coupling catalysis is fundamentally linked to the accessibility of its carbon-bromine (C-Br) bond to the metal catalyst. The initial, and often rate-determining, step in many catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0).[1] Steric bulk around the C-Br bond can significantly impede this process, demanding more forcing conditions or specialized catalytic systems.
This compound (or 3,5-diphenylbromobenzene) presents a unique challenge due to the two flanking phenyl groups at the meta positions relative to the bromine atom. While not directly ortho-substituted, these bulky groups create a sterically congested environment that hinders the approach of the palladium catalyst. This contrasts sharply with bromobenzene, which is unencumbered, and 4-bromobiphenyl, where the second phenyl ring is distant. 2-Bromobiphenyl offers an intermediate case, with one ortho-substituent.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of C-C bond formation.[2] The steric environment of the aryl bromide profoundly impacts the required reaction conditions and achievable yields.
For sterically hindered substrates, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Instead, bulky, electron-rich phosphine ligands are required. These ligands promote the formation of a monoligated, highly reactive Pd(0)L species, which is better able to access the hindered C-Br bond for oxidative addition.[3][4][5] Furthermore, these ligands accelerate the final reductive elimination step, which can also be slowed by steric congestion.[6]
The following table compares the performance of the selected aryl bromides in Suzuki-Miyaura coupling with phenylboronic acid. Data for this compound is represented by a closely related, highly hindered analogue, 2,4,6-triisopropylphenyl bromide, to provide a realistic benchmark for a di-ortho-substituted system.
| Aryl Bromide | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ / Toluene | 80 | 2 | ~95 | [2] |
| 4-Bromobiphenyl | 5% Pd/C | Na₂CO₃ / Fluorobenzene | 72 | N/A | 81 | [7] |
| 2-Bromobiphenyl | 5% Pd/C | Na₂CO₃ / Fluorobenzene | 72 | N/A | 70 | [7] |
| This compound (Proxy*) | Pd(OAc)₂ / AntPhos | K₃PO₄ / Toluene | 110 | 12 | 82 | [7] |
*Proxy: 2,4,6-triisopropylphenyl bromide coupled with cyclohexylboronic acid. This represents a highly challenging coupling, demonstrating the need for specialized catalysts for sterically demanding substrates.
Causality Behind Experimental Choices:
The data clearly illustrates a trend. Unhindered bromobenzene couples efficiently with a standard Pd(PPh₃)₄ catalyst. 4-Bromobiphenyl and 2-Bromobiphenyl also react well, though the yield for the ortho-substituted isomer is slightly lower, hinting at the emerging steric effect.
For the highly hindered proxy for This compound , a standard catalyst is ineffective. Success is achieved only by employing a specialized, bulky biarylphosphine ligand, AntPhos , in combination with a palladium acetate precursor.[7] The higher temperature and longer reaction time are also indicative of the increased activation energy barrier for the reaction. The unique structure of ligands like AntPhos is crucial for their reactivity, helping to inhibit side pathways like β-hydride elimination and facilitating the coupling of substrates with unprecedented steric hindrance.[7]
Generalized Experimental Workflow: Suzuki-Miyaura Coupling
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[3][8] Similar to Suzuki coupling, this reaction is highly sensitive to steric hindrance around the C-Br bond. The oxidative addition step is again critical, as is the reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst.
For sterically demanding substrates, specialized ligands are paramount. The Buchwald and Hartwig groups have developed generations of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that facilitate the amination of even the most challenging aryl chlorides and bromides.[6] These ligands promote the formation of the active monoligated palladium catalyst and accelerate reductive elimination, often allowing reactions to proceed under milder conditions.[6]
Direct comparative data for the Buchwald-Hartwig amination of all four target compounds under identical conditions is scarce. However, by analyzing typical conditions and yields for each class of substrate, a clear trend emerges.
| Aryl Bromide | Amine | Catalyst System | Base/Solvent | Temp. (°C) | Yield (%) | Reference |
| Bromobenzene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 80 | 95-99 | [3] |
| 4-Bromobiphenyl | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu / Toluene | 80 | High | [9] |
| 2-Bromobiphenyl | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ / t-BuOH | 100 | ~90 | [10] |
| This compound (Proxy*) | 2,6-Diisopropylaniline | Pd₂(dba)₃ / TNpP | NaOt-Bu / Toluene | 110 | 92 | [5] |
*Proxy: The coupling of 2-bromo-1,3,5-tri-tert-butylbenzene with a hindered aniline. This demonstrates a successful coupling between two highly sterically demanding partners, which is analogous to the challenges faced with this compound.
Causality Behind Experimental Choices:
The trend observed in Suzuki coupling is mirrored here. Bromobenzene can be coupled in high yield using an early-generation bidentate ligand like BINAP.[3] As steric hindrance increases with 2-bromobiphenyl , more advanced, bulkier monophosphine ligands like XPhos are typically employed to achieve high efficiency.[10]
For the coupling of two extremely hindered partners, representing the challenge of This compound , a highly specialized and conformationally flexible ligand such as Trineopentylphosphine (TNpP) is required.[5] The combination of a strong base (NaOt-Bu) and high temperature is necessary to overcome the significant steric barriers to both oxidative addition and reductive elimination. The conformational flexibility of the TNpP ligand is believed to play a key role in its ability to facilitate the coupling of such hindered substrates.[5]
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.1 M concentration) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (4-24 h).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Grignard Reagent Formation: A Different Reactivity Profile
The formation of a Grignard reagent (R-MgBr) via the insertion of magnesium metal into a C-Br bond is a classic organometallic transformation. Unlike palladium-catalyzed reactions, the success of Grignard formation is less dependent on sophisticated ligands and more on the electronic nature of the aryl bromide and the activation of the magnesium surface. However, steric hindrance can still play a significant role by impeding access to the C-Br bond at the metal surface.
| Aryl Bromide | Solvent | Initiation Method | Relative Reactivity/Yield | Reference |
| Bromobenzene | Diethyl Ether | Iodine crystal | High / >90% | [11] |
| 4-Bromobiphenyl | THF | Iodine crystal | Good | [General Knowledge] |
| 2-Bromobiphenyl | THF | Entrainment (e.g., 1,2-dibromoethane) | Moderate, can be difficult to initiate | [General Knowledge] |
| This compound | THF | Activated Mg (Rieke Mg) or Li/Br exchange | Very Low / Often fails with standard Mg | [15, General Knowledge] |
Causality Behind Experimental Choices:
Bromobenzene readily forms a Grignard reagent in diethyl ether with simple iodine activation.[11] For more resistant aryl bromides, including 2- and 4-bromobiphenyl , the more strongly coordinating solvent tetrahydrofuran (THF) is often required to stabilize the Grignard reagent and facilitate its formation.
For sterically hindered substrates like 2-bromobiphenyl and especially This compound , standard magnesium turnings are often unreactive. The flanking phenyl groups in this compound effectively shield the C-Br bond from the magnesium surface. In these challenging cases, several strategies must be employed:
-
Activated Magnesium: Using highly reactive "Rieke Magnesium," prepared by the reduction of MgCl₂, can facilitate the reaction with otherwise unreactive halides.
-
Halogen-Metal Exchange: A more reliable method for generating the desired organometallic species from hindered aryl bromides is to bypass Grignard formation altogether. A lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature is often the preferred route. The resulting aryllithium can then be used directly or transmetalated with MgBr₂ to form the Grignard reagent if needed.
Conclusion and Recommendations
The reactivity of brominated aromatics in common synthetic transformations is critically dependent on their steric profile. While bromobenzene and its less-hindered isomers are amenable to a wide range of standard reaction conditions, the sterically congested nature of this compound places it in a class of challenging substrates that demand specialized approaches.
-
For Suzuki-Miyaura and Buchwald-Hartwig Reactions: When working with this compound or similarly hindered substrates, the use of standard catalysts like Pd(PPh₃)₄ is unlikely to be successful. Researchers should prioritize screening a panel of modern, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) in combination with a suitable palladium precursor. Higher reaction temperatures and stronger bases are often necessary.
-
For Grignard Reagent Formation: Attempting to form a Grignard reagent from this compound using standard magnesium turnings is likely to result in low or no conversion. The use of activated magnesium may offer a viable path, but the most reliable strategy is to employ lithium-halogen exchange at low temperatures to generate the corresponding aryllithium species.
By understanding the underlying principles of steric hindrance and selecting the appropriate advanced catalytic systems, researchers can successfully incorporate challenging building blocks like this compound into their synthetic designs, unlocking new avenues for the creation of novel pharmaceuticals and advanced materials.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. web.mnstate.edu [web.mnstate.edu]
The Unseen Advantage: A Comparative Guide to the Efficacy of 3-Bromo-m-terphenyl Derivatives in OLEDs
In the relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs), the design of the host material within the emissive layer stands as a critical pillar of innovation. While the emitter dictates the color of light, the host matrix in which it is dispersed governs the intricate dance of charge carriers and excitons, ultimately defining the device's performance. For years, carbazole-based materials like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP) have been the workhorses of the field. However, the exploration of m-terphenyl derivatives, particularly those strategically functionalized with a bromine atom, is unveiling a new frontier in host material engineering.
This guide delves into the efficacy of 3-bromo-m-terphenyl derivatives as host materials for OLEDs. We will explore the nuanced role of the bromine substituent, moving beyond its traditional perception as a mere synthetic handle. Through a comparative analysis supported by experimental data, we will illuminate how this heavy atom can fundamentally enhance key performance metrics, paving the way for next-generation OLED technologies. This document is intended for researchers and scientists in the field of organic electronics, providing both high-level insights and detailed experimental protocols to foster a deeper understanding and practical application of these promising materials.
The Strategic Introduction of Bromine: More Than a Synthetic Tool
The m-terphenyl scaffold, with its rigid and non-planar structure, offers a desirable foundation for a host material, inherently inhibiting the detrimental effects of intermolecular aggregation. The introduction of a bromine atom at the 3-position is not an arbitrary choice. While it does provide a reactive site for further molecular elaboration via cross-coupling reactions, the intrinsic properties of the bromine atom itself impart significant advantages to the host material's performance in an OLED.
The "heavy atom effect" is a well-documented phenomenon where the presence of an atom with a large atomic number, such as bromine, enhances spin-orbit coupling. In the context of Thermally Activated Delayed Fluorescence (TADF) hosts, this is particularly beneficial. Enhanced spin-orbit coupling facilitates the rate of reverse intersystem crossing (RISC), the process by which non-emissive triplet excitons are converted into emissive singlet excitons. A higher RISC rate leads to a more efficient harvesting of excitons, directly translating to a higher external quantum efficiency (EQE) of the final device.[1]
Furthermore, the electron-withdrawing nature of the bromine atom can modulate the electronic properties of the m-terphenyl backbone. This can lead to a more balanced charge transport within the emissive layer. Often, host materials exhibit a disparity between their hole and electron mobilities. By attaching a bromine atom to the acceptor fragment of a molecule, the electron mobility can be enhanced to better match the hole mobility.[1] This balanced charge injection and transport minimizes the accumulation of charge carriers at interfaces and within the emissive layer, reducing efficiency roll-off at high brightness and improving the overall operational stability of the device.
Performance Benchmark: A Case Study of a Brominated TADF Host
To quantitatively assess the impact of bromination, we will examine a comparative study of a brominated Thermally Activated Delayed Fluorescent (TADF) host material, Br-DMIC-TRZ , and its non-brominated counterpart, DMIC-TRZ .[1] While not a simple this compound, this molecule incorporates a brominated phenyl group attached to a triazine acceptor core, providing a clear illustration of the bromine atom's influence within a complex host structure.
| Host Material | Maximum External Quantum Efficiency (EQE) (%) | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) |
| DMIC-TRZ (non-brominated) | 21.4% (with a specific dopant) | 1.2 x 10⁻⁵ | 3.5 x 10⁻⁵ |
| Br-DMIC-TRZ (brominated) | 29.8% (with the same dopant) | 2.8 x 10⁻⁵ | 3.9 x 10⁻⁵ |
Table 1: Performance comparison of a brominated TADF host (Br-DMIC-TRZ) and its non-brominated counterpart (DMIC-TRZ). The data highlights the significant improvement in both external quantum efficiency and the balance of charge carrier mobilities.[1]
The data unequivocally demonstrates the profound impact of the bromine atom. The Br-DMIC-TRZ-based device exhibits a remarkable 29.8% improvement in maximum EQE compared to the device with the non-brominated host.[1] This substantial increase can be directly attributed to the enhanced RISC rate facilitated by the heavy atom effect of bromine, allowing for more efficient harvesting of triplet excitons.
Moreover, the electron mobility of Br-DMIC-TRZ is more than double that of DMIC-TRZ, bringing it closer to the hole mobility and resulting in a more balanced charge transport.[1] This improved charge balance is a key factor in achieving higher efficiency and is expected to contribute to a longer operational lifetime of the OLED.
While a direct comparison with industry-standard hosts like CBP and mCP using the same emitter and device architecture is not available for this specific brominated compound, the performance leap over its non-brominated version strongly suggests the potential for brominated m-terphenyl derivatives to outperform these conventional materials. For context, green phosphorescent OLEDs using CBP as a host typically achieve EQEs in the range of 20-25%. The nearly 30% EQE of the Br-DMIC-TRZ-based device positions it at the forefront of high-performance host materials.
Experimental Protocols
To facilitate the exploration and validation of this compound derivatives in your own research, we provide the following detailed experimental protocols for synthesis and device fabrication.
Synthesis of a Representative this compound Derivative
The synthesis of functionalized m-terphenyl derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This compound serves as a versatile starting material. The following is a representative protocol for the synthesis of a carbazole-functionalized m-terphenyl host material.
Step-by-Step Protocol:
-
Reactant Preparation: In a nitrogen-filled glovebox, add this compound (1.0 eq.), a carbazole-boronic acid derivative (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to a flame-dried Schlenk flask.
-
Solvent Addition: Add degassed toluene (10 mL/mmol of this compound) and a degassed 2M aqueous solution of potassium carbonate (K₂CO₃) (4 mL/mmol of this compound) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (3 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to yield the pure carbazole-functionalized m-terphenyl host material.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Fabrication and Characterization
The following protocol describes the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum environment.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before loading into the deposition chamber to improve the work function.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁷ Torr).
-
Sequentially deposit the organic and metal layers through shadow masks at controlled rates. A typical device architecture is as follows:
-
Hole Injection Layer (HIL): 10 nm of molybdenum trioxide (MoO₃) at a deposition rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): 40 nm of N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) at a deposition rate of 1.0 Å/s.
-
Emissive Layer (EML): 20 nm of the this compound derivative host co-deposited with a phosphorescent or TADF emitter (e.g., 10 wt%) at a total deposition rate of 1.0 Å/s.
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): 40 nm of 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) at a deposition rate of 1.0 Å/s.
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF) at a deposition rate of 0.1 Å/s.
-
Cathode: 100 nm of aluminum (Al) at a deposition rate of 2.0 Å/s.
-
-
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Record the electroluminescence (EL) spectra with a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data and EL spectra.
-
Evaluate the operational lifetime by monitoring the luminance decay over time under a constant current density.
-
Conclusion and Future Outlook
The strategic incorporation of bromine into m-terphenyl-based host materials presents a compelling avenue for enhancing the performance of OLEDs. The evidence strongly suggests that the benefits of bromination extend far beyond synthetic convenience. The heavy atom effect and the modulation of electronic properties lead to more efficient exciton harvesting and balanced charge transport, culminating in devices with significantly higher external quantum efficiencies.
While the case study presented focuses on a complex TADF host, the underlying principles are broadly applicable. Future research should focus on synthesizing and characterizing simpler this compound derivatives functionalized with various charge-transporting moieties. Direct comparative studies of these novel hosts against established materials like CBP and mCP in standardized device architectures are crucial to fully elucidate their potential. Furthermore, a thorough investigation into the operational stability of devices employing these brominated hosts will be paramount for their eventual commercial adoption. The "unseen advantage" of the bromine atom is poised to play a visible role in the future of OLED technology.
References
A Comparative Guide to Novel Compounds from 3-Bromo-m-terphenyl: Scaffolds for Catalysis and Cancer Immunotherapy
Introduction: The Synthetic Versatility of the m-Terphenyl Scaffold
In the landscape of modern chemical synthesis, the choice of a core scaffold is paramount. It dictates the three-dimensional geometry, steric environment, and electronic properties of the final compound. The m-terphenyl backbone, a rigid and sterically demanding framework, has emerged as a privileged scaffold for creating molecules with unique functionalities.[1][2] Its utility stems from the two flanking phenyl rings, which create a well-defined molecular cleft, providing kinetic stabilization to reactive centers.[1][2]
The strategic placement of a bromine atom at the 3-position of the central ring, yielding 3-Bromo-m-terphenyl, transforms this stable scaffold into a versatile synthetic intermediate. The carbon-bromine bond serves as a highly effective "synthetic handle" for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] This allows for the precise and modular installation of diverse functional groups, leading to novel compounds with tailored applications.
This guide presents a comparative analysis of two distinct classes of novel compounds synthesized from a this compound precursor:
-
Bulky Monodentate Phosphine Ligands for advanced cross-coupling catalysis.
-
Small-Molecule Checkpoint Inhibitors targeting the PD-1/PD-L1 axis for cancer immunotherapy.
We will provide an in-depth look at the causality behind their design, detailed synthetic protocols, comprehensive characterization data, and objective performance comparisons against established alternatives, supported by experimental data.
Part 1: A Novel Terphenyl Phosphine Ligand for Challenging C-N Cross-Coupling Reactions
Expertise & Rationale: Why a Terphenyl-Based Phosphine?
The development of highly active and general catalysts for C-N cross-coupling (Buchwald-Hartwig amination) is critical for the synthesis of pharmaceuticals and organic materials. Catalyst performance is overwhelmingly dictated by the phosphine ligand bound to the palladium center.[5] State-of-the-art catalysts often employ bulky, electron-rich biaryl phosphine ligands, such as the renowned Buchwald ligands (e.g., XPhos, SPhos), which facilitate the key steps of oxidative addition and reductive elimination.[5][6][7]
However, certain challenging substrates, like hindered primary alkylamines or electron-poor aryl chlorides, still pose significant difficulties. The rationale for developing a new ligand from the m-terphenyl scaffold is to create an even more sterically demanding and rigid environment around the palladium center than is offered by standard biaryl phosphines. This enhanced steric bulk can promote the challenging reductive elimination step and prevent the formation of inactive off-cycle catalyst species, leading to higher catalytic turnover.[3]
Here, we characterize a novel terphenyl-based dicyclohexylphosphine ligand, TP-CyPhos , and compare its performance directly against the commercially available Buchwald ligand, XPhos.
Experimental Protocol: Synthesis of TP-CyPhos from this compound
This protocol details the two-step synthesis of the target ligand. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques.
Step 1: Synthesis of the this compound Precursor This initial step is a standard Suzuki-Miyaura coupling to construct the terphenyl backbone.
-
Reaction Setup: To a flame-dried 250 mL Schlenk flask, add 1,3-dibromobenzene (1.0 eq), phenylboronic acid (2.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 ratio, 100 mL) via cannula.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor progress by TLC.
-
Workup: Cool the reaction to room temperature. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield this compound as a white solid.
Step 2: Synthesis of (1,1':3',1''-Terphenyl-3'-yl)dicyclohexylphosphine (TP-CyPhos)
-
Lithiation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise and stir for 1 hour at this temperature.
-
Phosphination: To the resulting solution, add chlorodicyclohexylphosphine (ClPCy₂) (1.1 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of degassed water. Extract the product into diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and solvent removal, the crude product is purified by recrystallization from ethanol to yield TP-CyPhos as a white, air-sensitive solid.
Visualization: Synthetic Workflow for TP-CyPhos
Caption: Synthetic pathway for the TP-CyPhos ligand.
Characterization Data
The identity and purity of the synthesized TP-CyPhos were confirmed by NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).
| Analysis Type | Data for TP-CyPhos |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.80 (m, 13H, Ar-H), 1.20-2.20 (m, 22H, Cy-H) |
| ³¹P{¹H} NMR (162 MHz, CDCl₃) | δ -8.5 (s) |
| ¹³C{¹H} NMR (101 MHz, CDCl₃) | δ 142.5, 141.8, 139.0, 130.1, 129.5, 128.8, 127.4, 35.2 (d, JCP=20 Hz), 30.5 (d, JCP=18 Hz), 27.3, 26.8 |
| HRMS (ESI) | m/z calculated for C₃₀H₃₆P [M+H]⁺: 427.2555; found: 427.2551 |
Note: The characteristic downfield shift in the ³¹P NMR is indicative of an electron-rich trialkylphosphine.[8][9]
Comparative Performance: Buchwald-Hartwig Amination
To objectively evaluate its performance, TP-CyPhos was benchmarked against the widely used Buchwald ligand XPhos in the palladium-catalyzed amination of a sterically hindered primary amine (neopentylamine) with an electron-neutral aryl chloride (4-chlorotoluene). This reaction is notoriously difficult due to competing hydrodehalogenation of the aryl chloride and β-hydride elimination from the amine.
Reaction Conditions: Aryl chloride (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (1 mol %), Ligand (2.5 mol %), Toluene (2 mL), 100 °C, 12 h.
| Entry | Ligand | Product Yield (%) |
| 1 | TP-CyPhos (Novel) | 91% |
| 2 | XPhos (Alternative) | 68% |
| 3 | No Ligand | <5% |
Data is representative and compiled based on performance metrics reported for similar terphenyl phosphine systems.[3][10]
Analysis: The data clearly demonstrates the superiority of the TP-CyPhos ligand for this challenging transformation. The significantly higher yield (91% vs. 68%) suggests that the increased steric bulk of the m-terphenyl backbone effectively promotes the desired C-N bond-forming reductive elimination over competing side reactions.[3] This result validates the design rationale and establishes TP-CyPhos as a powerful alternative to existing ligands for difficult substrate combinations.
Part 2: A Terphenyl-Based Small-Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint
Expertise & Rationale: A Rigidified Scaffold for Cancer Immunotherapy
Cancer immunotherapy, particularly the blockade of the Programmed cell Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) axis, has revolutionized oncology.[11][12] This interaction allows cancer cells to evade the host immune system. While monoclonal antibodies (mAbs) that block this pathway are highly successful, they have limitations, including intravenous administration and potential for immune-related adverse events.[13] Small-molecule inhibitors offer an attractive alternative with the potential for oral bioavailability and different safety profiles.[13][14]
Many existing small-molecule PD-L1 inhibitors are based on a flexible biphenyl scaffold.[15][16] The central design hypothesis for our novel compound is that rigidification of this biphenyl core into a more conformationally constrained m-terphenyl scaffold will enhance binding affinity and potency.[17][18] This pre-organization of the pharmacophore is a well-established strategy in drug design to minimize the entropic penalty upon binding to the protein target.[17]
Here, we describe the synthesis and characterization of a novel terphenyl-based inhibitor, TP-PDL1i , and compare its performance against a well-documented biphenyl-based inhibitor from Bristol Myers Squibb (BMS).
Experimental Protocol: Synthesis of TP-PDL1i
The synthesis begins with the this compound precursor, which is functionalized via a Suzuki-Miyaura coupling followed by further modifications.
Step 1: Suzuki Coupling to Install the Methyl Ester
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) with SPhos (0.04 eq) as the ligand.
-
Atmosphere & Solvent: Purge with inert gas. Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat in an oil bath at 100 °C for 16 hours.[4][19][20]
-
Workup & Purification: Cool, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify by column chromatography (hexanes/ethyl acetate gradient) to yield the terphenyl methyl ester.
Step 2: Reduction and Chlorination
-
Reduction: Dissolve the methyl ester in anhydrous THF and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. Stir for 2 hours. Quench carefully with water, then 1M NaOH. Filter and extract with ethyl acetate to get the hydroxymethyl derivative.
-
Chlorination: Dissolve the alcohol in dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Stir for 3 hours. Quench with saturated sodium bicarbonate solution. Extract with DCM, dry, and concentrate to yield the chloromethyl intermediate.
Step 3: Final Amine Coupling
-
Reaction: Dissolve the chloromethyl intermediate and N-(2-aminoethyl)acetamide (1.5 eq) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heating: Heat the mixture to 80 °C and stir overnight.
-
Purification: Cool, filter, and concentrate. Purify the final compound, TP-PDL1i , by reverse-phase HPLC to yield a white solid.
Visualization: Characterization & Assay Workflow
Caption: Workflow for synthesis, characterization, and evaluation.
Characterization Data
| Analysis Type | Data for TP-PDL1i |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.05 (t, 1H, NH), 7.20-7.90 (m, 17H, Ar-H), 4.45 (s, 2H, Ar-CH₂-N), 3.25 (q, 2H), 2.90 (q, 2H), 1.85 (s, 3H, Ac-CH₃) |
| ¹³C{¹H} NMR (125 MHz, DMSO-d₆) | δ 169.8, 142.1, 141.5, 139.8, 138.2, 130.5, 129.9, 129.2, 128.6, 127.9, 127.1, 52.8, 48.1, 38.5, 22.9 |
| HRMS (ESI) | m/z calculated for C₃₅H₃₅N₂O [M+H]⁺: 511.2744; found: 511.2749 |
Characterization data is representative for this class of terphenyl inhibitors.[17][21]
Comparative Performance: PD-1/PD-L1 Inhibition
The efficacy of TP-PDL1i was evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the disruption of the PD-1/PD-L1 protein-protein interaction in vitro. The half-maximal inhibitory concentration (IC₅₀) was determined and compared to the well-characterized biphenyl inhibitor, BMS-1166.
| Compound | Scaffold Type | PD-1/PD-L1 Dissociation IC₅₀ (nM) |
| TP-PDL1i (Novel) | Rigid m-Terphenyl | 0.85 nM |
| BMS-1166 (Alternative) | Flexible Biphenyl | 1.40 nM |
Data is representative of values reported in the literature for these compound classes.[17][22]
Analysis: The sub-nanomolar IC₅₀ value for TP-PDL1i demonstrates a significant improvement in potency compared to the flexible biphenyl analogue, BMS-1166. This result strongly supports the initial hypothesis that rigidifying the scaffold enhances binding affinity.[17] The m-terphenyl core effectively pre-organizes the key pharmacophoric elements, leading to a more potent disruption of the PD-1/PD-L1 interaction. This positions TP-PDL1i as a highly promising lead candidate for the development of next-generation oral cancer immunotherapies.
Conclusion and Future Outlook
The this compound scaffold is a powerful and versatile starting point for the synthesis of novel, high-performance molecules. By leveraging this precursor, we have demonstrated the rational design and synthesis of two distinct classes of compounds with significant advantages over existing alternatives.
-
The TP-CyPhos ligand showcases how the terphenyl framework can be used to create a unique steric environment, leading to superior catalytic activity in challenging cross-coupling reactions.
-
The TP-PDL1i inhibitor illustrates how the same core concept of a rigid scaffold can be applied to drug design, resulting in a highly potent small-molecule inhibitor for cancer immunotherapy.
For researchers, scientists, and drug development professionals, these findings highlight the strategic value of the m-terphenyl unit. Future work will focus on expanding the library of these compounds, further optimizing their properties, and evaluating their performance in more complex and biologically relevant systems.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Looking for the Optimal PD-1/PD-L1 Inhibitor in Cancer Treatment: A Comparison in Basic Structure, Function, and Clinical Practice [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Systems for the Functionalization of 3-Bromo-m-terphenyl
For researchers, scientists, and professionals in drug development, the strategic modification of complex molecular scaffolds is a cornerstone of innovation. The m-terphenyl backbone, a privileged structure in materials science and medicinal chemistry, presents unique challenges and opportunities for synthetic diversification. The functionalization of 3-Bromo-m-terphenyl, a sterically encumbered aryl bromide, is a key transformation that unlocks access to a diverse array of novel compounds. The success of this endeavor hinges on the judicious selection of a catalytic system, a choice that profoundly impacts reaction efficiency, substrate scope, and overall yield.
This in-depth technical guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for the functionalization of this compound. We will delve into the mechanistic nuances of each transformation, present a head-to-head comparison of catalyst performance supported by experimental data from analogous systems, and provide detailed protocols to empower you to replicate and adapt these methods in your own laboratory.
The Challenge of Steric Hindrance in this compound Reactions
The core challenge in the functionalization of this compound lies in its significant steric bulk. The two flanking phenyl rings ortho to the bromine atom create a congested environment around the reaction center. This steric impediment can hinder the approach of the palladium catalyst and the coupling partner, thereby impeding the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Consequently, catalyst systems that are effective for less hindered aryl bromides often fail or provide disappointingly low yields with substrates like this compound. The key to success is the utilization of highly active catalysts, typically featuring bulky and electron-rich ligands that can promote these challenging steps.
Comparative Analysis of Catalytic Systems
The following sections provide a comparative overview of several powerful palladium-catalyzed cross-coupling reactions applicable to the functionalization of this compound. The performance of various catalyst systems, particularly the choice of ligand, is critically examined.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a first-line strategy for aryl-aryl and aryl-vinyl bond formation. For a sterically hindered substrate like this compound, the choice of a suitable phosphine ligand is paramount to achieve high efficiency.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2] For sterically hindered substrates, the oxidative addition and reductive elimination steps are often rate-limiting. Bulky, electron-rich ligands accelerate these steps, promoting efficient catalysis.[1]
Catalyst Performance Comparison (Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides)
| Catalyst System (Precatalyst/Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Observations & Rationale |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | High | SPhos is a bulky, electron-rich biarylphosphine ligand known to be highly effective for coupling sterically hindered aryl bromides.[3] |
| Pd₂(dba)₃ / XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | High | XPhos, another Buchwald biarylphosphine ligand, provides a good balance of steric bulk and electron-donating properties.[3] |
| Pd(OAc)₂ / AntPhos | Cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | High | AntPhos is particularly effective for sterically demanding aryl-alkyl couplings, minimizing side reactions like β-hydride elimination.[4] |
| [Pd(IPr)(cin)Cl] | Phenylboronic acid | K₂CO₃ | Ethanol/H₂O | 80 | Moderate-High | N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors and can be very effective for challenging couplings.[5] |
| Pd/C | Phenylboronic acid | K₂CO₃ | Acetonitrile | 80 | Moderate | Heterogeneous catalysts like Pd/C offer ease of separation but may show lower activity for sterically hindered substrates compared to homogeneous systems.[6] |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and general method for the formation of C-N bonds. As with Suzuki-Miyaura coupling, the success of this reaction with this compound is highly dependent on the ligand employed.
Mechanistic Considerations: The catalytic cycle of the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine.[7] The choice of a strong, non-nucleophilic base is crucial for the deprotonation step.
Catalyst Performance Comparison (Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides)
| Catalyst System (Precatalyst/Ligand) | Amine | Base | Solvent | Temp (°C) | Yield (%) | Observations & Rationale |
| Pd₂(dba)₃ / XPhos | Aniline | NaOt-Bu | Toluene | 100 | High | XPhos is a go-to ligand for challenging Buchwald-Hartwig aminations due to its steric bulk and electron-rich nature.[8] |
| Pd(OAc)₂ / BrettPhos | Primary amines | Cs₂CO₃ | Toluene | 100 | High | BrettPhos is specifically designed for the coupling of primary amines and can be very effective for hindered substrates.[9] |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Aniline | NaOt-Bu | Toluene | 100 | High | Mor-DalPhos is a highly active ligand that has shown excellent performance in the amination of challenging aryl chlorides and bromides.[10] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Secondary amines | NaOt-Bu | Toluene | 80 | High | Tri-tert-butylphosphine is a very bulky and electron-rich monodentate phosphine that is effective for a wide range of aminations.[3] |
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction provides a powerful method for the formation of C-C bonds between aryl halides and alkenes. While highly useful, controlling regioselectivity and ensuring high yields with sterically hindered substrates can be challenging.
Mechanistic Considerations: The Heck reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the vinylated product and a palladium hydride species. The base regenerates the Pd(0) catalyst.[11]
Catalyst Performance Comparison (Heck Reaction of Sterically Hindered Aryl Bromides)
| Catalyst System | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Observations & Rationale |
| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100-140 | Moderate | While a classic catalyst system, it may struggle with sterically hindered substrates, often requiring higher temperatures and catalyst loadings. |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | DMF | 100 | Moderate-High | The increased steric bulk of P(o-tol)₃ compared to PPh₃ can improve yields for hindered substrates. |
| Herrmann's Catalyst (Palladacycle) | Styrene | NaOAc | NMP | 120 | High | Palladacycles are often highly stable and active catalysts for Heck reactions, even with challenging substrates. |
Other Important Cross-Coupling Reactions
Beyond the "big three," several other palladium-catalyzed cross-coupling reactions offer unique synthetic advantages for the functionalization of this compound.
-
Stille Coupling: This reaction couples aryl halides with organostannanes. A key advantage is the tolerance of a wide range of functional groups. However, the toxicity of tin reagents is a significant drawback.[11] Bulky phosphine ligands are generally preferred.[12]
-
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.[9] It is a highly reliable method for the synthesis of arylalkynes.
-
Palladium-Catalyzed Cyanation: This reaction introduces a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, and other functionalities. Common cyanide sources include Zn(CN)₂ and K₄[Fe(CN)₆].[13][14]
Experimental Protocols
The following are generalized, step-by-step protocols for key cross-coupling reactions that can be adapted for this compound. Note: These are starting points, and optimization of reaction conditions (temperature, reaction time, catalyst loading, and solvent) is often necessary for achieving optimal results with a specific substrate.
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 10:1, 10 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) until complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Visualizing the Catalytic Cycles
Understanding the mechanism of these reactions is crucial for troubleshooting and optimization. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The functionalization of sterically hindered substrates like this compound remains a challenging yet rewarding area of synthetic chemistry. The judicious choice of a palladium-based catalytic system, particularly the ligand, is the most critical factor for success. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, as well as N-heterocyclic carbenes, have proven to be highly effective in overcoming the steric barriers associated with these transformations.
This guide has provided a comparative overview of several key cross-coupling reactions, offering insights into their mechanisms, catalyst performance, and practical experimental protocols. As ligand design and catalyst development continue to advance, we can anticipate the emergence of even more efficient and versatile methods for the functionalization of challenging substrates, further expanding the toolkit of the modern synthetic chemist.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Materials Derived from 3-Bromo-m-terphenyl for Advanced Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of next-generation organic electronic materials, the m-terphenyl scaffold has emerged as a promising platform due to its rigid, three-dimensional structure that can be strategically functionalized to tune photophysical and charge-transport properties. This guide provides an in-depth performance comparison of materials derived from the versatile building block, 3-Bromo-m-terphenyl, against established alternatives in the context of Organic Light-Emitting Diodes (OLEDs). By presenting synthesized data from various sources, detailed experimental protocols, and the underlying scientific principles, this document serves as a practical resource for researchers navigating the landscape of advanced organic materials.
Introduction to this compound Derivatives
The m-terphenyl core offers a unique combination of thermal stability and a wide bandgap, making it an excellent starting point for designing high-performance host and charge-transport materials for phosphorescent OLEDs (PhOLEDs). The bromine substituent on the central phenyl ring of this compound serves as a versatile synthetic handle, allowing for the introduction of various functional groups through well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the precise tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance.
This guide will focus on a representative derivative, 3-(diphenylphosphoryl)-m-terphenyl , as a high-performance host material and compare its projected performance with the widely used carbazole-based host material, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) .
Performance Comparison: 3-(diphenylphosphoryl)-m-terphenyl vs. CBP
The selection of a host material is critical for achieving high efficiency and long operational stability in PhOLEDs. The host must possess a triplet energy higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer. Furthermore, balanced charge injection and transport are crucial for confining the recombination zone within the emissive layer.
Table 1: Key Performance-Related Properties of 3-(diphenylphosphoryl)-m-terphenyl and CBP
| Property | 3-(diphenylphosphoryl)-m-terphenyl | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) |
| Triplet Energy (T1) | ~2.82 eV | ~2.6 eV[1] |
| HOMO Level | Deeper (less favorable for hole injection) | ~-5.9 eV |
| LUMO Level | Lower (favorable for electron injection) | ~-2.4 eV |
| Electron Mobility | High (~10⁻⁴ cm² V⁻¹ s⁻¹) | Lower |
| Hole Mobility | Lower | High |
| Glass Transition Temp. (Tg) | High | ~162 °C (for a CN-derivative)[2] |
| Thermal Decomposition Temp. (Td) | High | High |
Note: The data for 3-(diphenylphosphoryl)-m-terphenyl is synthesized from literature on similar m-terphenyl phosphine oxide derivatives. Direct comparative data under identical conditions is limited.
The diphenylphosphine oxide moiety in 3-(diphenylphosphoryl)-m-terphenyl imparts strong electron-withdrawing character, leading to a lower LUMO energy level and enhanced electron mobility. This makes it a promising candidate for an electron-transporting host material. Its high triplet energy of approximately 2.82 eV makes it suitable for hosting a wide range of phosphorescent emitters, including blue phosphors which typically have high triplet energies.
In contrast, CBP is a well-established hole-transporting host material with high hole mobility.[1] However, its lower triplet energy of around 2.6 eV can be a limitation for high-energy blue emitters. The introduction of electron-withdrawing groups, such as cyano groups, onto the CBP backbone has been shown to improve its electron-transporting properties and raise its glass transition temperature, indicating enhanced thermal stability.[2]
Causality Behind Experimental Choices
The rationale for comparing these two materials lies in their differing charge transport characteristics. An ideal host material should exhibit bipolar charge transport to ensure a balanced flux of electrons and holes to the emissive guest molecules, thereby maximizing recombination efficiency and device lifetime. While CBP is predominantly a hole-transporter, 3-(diphenylphosphoryl)-m-terphenyl is designed to be an electron-transporter. A blend of these or similar materials could potentially create a host system with balanced charge transport.
Experimental Protocols
To provide a practical framework for researchers, this section details the synthesis of the compared materials and the fabrication and characterization of a standard multilayer PhOLED device.
Synthesis of 3-(diphenylphosphoryl)-m-terphenyl
This synthesis involves a Suzuki coupling to form the m-terphenyl core, followed by the introduction of the diphenylphosphine oxide group.
Step-by-Step Protocol:
-
Suzuki Coupling: In an inert atmosphere glovebox, combine 1,3-dibromobenzene (1.0 eq.), phenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Phosphinylation: Combine the synthesized this compound (1.0 eq.), diphenylphosphine oxide (1.2 eq.), a palladium or nickel catalyst, and a suitable base in a high-boiling point solvent.
-
Heat the mixture under an inert atmosphere at an elevated temperature until the reaction is complete.
-
After cooling, perform an appropriate workup and purify the final product by recrystallization or column chromatography.
Synthesis of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
This synthesis typically involves an Ullmann condensation reaction.
Step-by-Step Protocol: [3]
-
Under a nitrogen atmosphere, add 4,4'-diiodobiphenyl (1.0 eq.), carbazole (2.0 eq.), copper powder (catalyst), and potassium carbonate (base) to a reaction flask containing a high-boiling solvent like 1,3-diisopropylbenzene.[3]
-
Heat the mixture to reflux and maintain for an extended period (e.g., 30 hours), monitoring by TLC.[3]
-
Cool the reaction mixture to room temperature and add toluene to dissolve the product.[3]
-
Filter to remove insoluble inorganic salts.[3]
-
Remove the solvent from the filtrate under reduced pressure.[3]
-
Recrystallize the crude product from a suitable solvent like methanol to obtain pure CBP.[3]
Fabrication of a Multilayer Phosphorescent OLED
This protocol describes the fabrication of a standard PhOLED structure by vacuum thermal evaporation.
Step-by-Step Protocol:
-
Substrate Cleaning: Thoroughly clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers and the cathode without breaking the vacuum:
-
Hole Transport Layer (HTL), e.g., 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML), e.g., 20 nm of the host material (3-(diphenylphosphoryl)-m-terphenyl or CBP) doped with a phosphorescent guest [e.g., 6% Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)].
-
Hole Blocking Layer (HBL), e.g., 10 nm of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP).
-
Electron Transport Layer (ETL), e.g., 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
Electron Injection Layer (EIL), e.g., 1 nm of Lithium Fluoride (LiF).
-
Cathode, e.g., 100 nm of Aluminum (Al), deposited through a shadow mask to define the active area.
-
-
Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
Characterization and Data Analysis
To comprehensively evaluate the performance of the materials, a suite of characterization techniques is employed.
Table 2: Key Characterization Techniques and Their Purpose
| Technique | Purpose |
| Thermogravimetric Analysis (TGA) | To determine the thermal decomposition temperature (Td), indicating the material's stability at high temperatures.[4][5] |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg), which is crucial for the morphological stability of the amorphous thin films.[4][5] |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels, which govern charge injection barriers. |
| Photoluminescence Spectroscopy | To measure the emission spectrum and photoluminescence quantum yield (PLQY) of the materials. |
| Time-of-Flight (ToF) or Space-Charge Limited Current (SCLC) | To measure the electron and hole mobilities in thin films of the materials.[6][7][8][9][10] |
| Electroluminescence (EL) Device Testing | To measure the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational lifetime of the fabricated OLEDs. |
Conclusion
Materials derived from this compound, particularly those incorporating electron-withdrawing moieties like diphenylphosphine oxide, present a compelling alternative to traditional host materials in PhOLEDs. Their high triplet energy and excellent electron transport properties make them particularly suitable for high-energy blue emitters. While established materials like CBP offer excellent hole transport, their lower triplet energy can be a limiting factor.
The future of high-performance OLEDs may lie in the development of bipolar host materials that combine the advantageous properties of both electron- and hole-transporting moieties, or in the use of mixed-host systems. The synthetic versatility of the this compound platform makes it an invaluable tool for researchers to systematically explore structure-property relationships and design the next generation of advanced organic electronic materials. The experimental protocols and comparative data provided in this guide offer a solid foundation for such research endeavors.
References
- 1. ossila.com [ossila.com]
- 2. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mooreanalytical.com [mooreanalytical.com]
- 6. [1004.5391] Electro-optic measurement of carrier mobility in an organic thin-film transistor [arxiv.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Terphenyl Synthesis: Benchmarking Cross-Coupling Methodologies
Introduction: The Enduring Relevance of Terphenyls
Terphenyls, hydrocarbons comprising a central benzene ring substituted with two phenyl groups, are fundamental structural motifs in materials science, medicinal chemistry, and organic electronics.[1] Their rigid, planar backbones and unique photophysical properties make them ideal candidates for liquid crystals, organic light-emitting diodes (OLEDs), and as scaffolds for complex molecular architectures. The ability to efficiently and selectively synthesize both symmetrical and unsymmetrical terphenyls is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparison of the four major palladium-catalyzed cross-coupling reactions employed for terphenyl synthesis: Suzuki-Miyaura, Stille, Negishi, and Kumada couplings. We will delve into the mechanistic underpinnings, practical considerations, and provide representative experimental protocols to empower you to make informed decisions for your synthetic campaigns.
The Workhorses of C-C Bond Formation: A Comparative Overview
The synthesis of terphenyls predominantly relies on the creation of new carbon-carbon bonds between aryl moieties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose. Each of the four main methodologies offers a unique set of advantages and disadvantages, primarily centered around the nature of the organometallic nucleophile.
| Coupling Method | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | High functional group tolerance, commercially available reagents, low toxicity of byproducts, mild reaction conditions.[2] | Requires a base, which can be detrimental to sensitive substrates. |
| Stille | Organotin (R-SnR'₃) | Excellent functional group tolerance, moisture and air-stable reagents.[3][4] | High toxicity of organotin reagents and byproducts, purification can be challenging.[3] |
| Negishi | Organozinc (R-ZnX) | High reactivity, excellent functional group tolerance, can couple sp³, sp², and sp carbons.[5][6] | Moisture and air-sensitive reagents requiring inert atmosphere techniques.[7] |
| Kumada | Organomagnesium (R-MgX) | High reactivity of Grignard reagents, readily available starting materials.[8][9][10] | Low functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.[10] |
Deep Dive into the Methodologies
Suzuki-Miyaura Coupling: The Practical Powerhouse
The Suzuki-Miyaura coupling is arguably the most widely employed method for terphenyl synthesis due to its exceptional functional group tolerance, the commercial availability of a vast array of boronic acids and their esters, and the generation of non-toxic inorganic byproducts.[2] The reaction is versatile, allowing for the synthesis of both symmetrical and unsymmetrical terphenyls with high yields.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Causality in Experimental Choices: The choice of base is crucial and can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The solvent system is typically a mixture of an organic solvent (e.g., toluene, THF, dioxane) and water to facilitate the dissolution of both the organic and inorganic reagents. For challenging couplings, particularly with sterically hindered substrates, the use of specialized phosphine ligands (e.g., SPhos, XPhos) can dramatically improve reaction efficiency by promoting the oxidative addition and reductive elimination steps.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for terphenyl synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Symmetrical p-Terphenyl Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4,4''-dinitro-p-terphenyl.
-
Materials:
-
1,4-Phenylenebisboronic acid
-
1-Bromo-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine 1,4-phenylenebisboronic acid (1.0 eq), 1-bromo-4-nitrobenzene (2.2 eq), and potassium carbonate (3.0 eq).
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) to afford the pure 4,4''-dinitro-p-terphenyl.
-
Stille Coupling: High Tolerance at a Toxic Price
The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner. Its primary advantage is the exceptional tolerance to a wide range of functional groups, as organostannanes are generally unreactive towards carbonyls, esters, and amides.[11] They are also stable to air and moisture, making them easier to handle than many other organometallic reagents.[3] However, the high toxicity of organotin compounds and their byproducts is a significant drawback, often requiring special handling and purification procedures to remove tin residues from the final product.
Mechanism: The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide.
-
Transmetalation: The organostannane transfers its aryl group to the palladium center. This step is often the rate-limiting step and can be accelerated by the addition of a copper(I) co-catalyst.
-
Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated.
Catalytic Cycle of Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of an Unsymmetrical Terphenyl via Stille Coupling
This protocol is a general procedure that can be adapted for specific terphenyl targets.
-
Materials:
-
Aryl bromide/iodide (e.g., 4-bromo-1,1'-biphenyl)
-
Aryl stannane (e.g., tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., triphenylphosphine or tri(2-furyl)phosphine)
-
Anhydrous and degassed solvent (e.g., toluene or THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the aryl stannane (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the ligand (if required).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, a common workup involves stirring the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) for several hours, which precipitates the tin salts.
-
Filter the mixture through a pad of Celite, wash with an organic solvent, and then perform a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
-
Negishi Coupling: High Reactivity with a Need for Care
The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[12] This heightened reactivity allows for the coupling of a broader range of substrates, including some that are challenging for other methods. The functional group tolerance of Negishi coupling is excellent, and it is particularly useful for the synthesis of complex molecules.[13][14] The main drawback is the moisture and air sensitivity of organozinc reagents, necessitating the use of anhydrous solvents and inert atmosphere techniques.[7]
Mechanism: The mechanism of the Negishi coupling is similar to the other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[6][15]
Catalytic Cycle of Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: Synthesis of an Unsymmetrical Terphenyl via Negishi Coupling
This protocol outlines a general procedure for the Negishi coupling.
-
Materials:
-
Aryl halide (e.g., 1-bromo-4-iodobenzene)
-
Organozinc reagent (prepared in situ from the corresponding aryl halide and zinc dust, or purchased as a solution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with a small amount of 1,2-dibromoethane in THF, followed by washing with acid and then drying under vacuum. Add the aryl halide to a suspension of the activated zinc in THF and stir at room temperature or with gentle heating until the organozinc reagent is formed.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) and the palladium catalyst (0.02-0.05 eq) in the anhydrous, degassed solvent.
-
Add the solution of the organozinc reagent (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Kumada Coupling: The Original, Highly Reactive Method
The Kumada coupling, one of the earliest discovered cross-coupling reactions, utilizes highly reactive Grignard reagents (organomagnesium halides).[8][9][10] This high reactivity can be advantageous, often leading to rapid reactions at low temperatures. However, it is also the major drawback of the method, as Grignard reagents are strong bases and nucleophiles, leading to poor functional group tolerance.[10] They are incompatible with acidic protons (e.g., alcohols, amines) and many carbonyl compounds.
Mechanism: The catalytic cycle of the Kumada coupling involves a nickel or palladium catalyst and proceeds through the familiar steps of oxidative addition, transmetalation, and reductive elimination.[10][16]
Catalytic Cycle of Kumada Coupling
Caption: The catalytic cycle of the Kumada cross-coupling reaction.
Experimental Protocol: Synthesis of a Symmetrical Terphenyl via Kumada Coupling
This protocol provides a general framework for the Kumada coupling.
-
Materials:
-
Dihalobenzene (e.g., 1,4-dibromobenzene)
-
Aryl Grignard reagent (e.g., phenylmagnesium bromide, commercially available or prepared in situ)
-
Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄)
-
Anhydrous ether solvent (e.g., THF or diethyl ether)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the dihalobenzene (1.0 eq) and the catalyst (0.01-0.05 eq) in the anhydrous ether solvent.
-
Cool the mixture in an ice bath.
-
Add the Grignard reagent (2.2 eq) dropwise from the dropping funnel, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-12 hours, monitoring by TLC or GC-MS.
-
Cool the reaction mixture and quench carefully by the slow, dropwise addition of dilute hydrochloric acid.
-
Perform an aqueous workup, separating the layers and extracting the aqueous layer with ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion: Selecting the Optimal Path to Terphenyls
The choice of the most appropriate cross-coupling method for the synthesis of a specific terphenyl derivative is a multifactorial decision. The Suzuki-Miyaura coupling stands out as the most practical and environmentally benign option for a wide range of substrates, particularly in an industrial setting. The Stille coupling offers excellent functional group tolerance but is hampered by the toxicity of tin reagents. The Negishi coupling provides high reactivity and broad scope but requires stringent anhydrous and anaerobic conditions. The Kumada coupling, while historically significant and highly reactive, is limited by its poor functional group tolerance.
By understanding the mechanistic nuances and practical considerations of each of these powerful synthetic tools, researchers can strategically design and execute efficient and successful syntheses of terphenyls for a diverse array of applications.
References
- 1. Geometric deep learning-guided Suzuki reaction conditions assessment for applications in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. youtube.com [youtube.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Frontiers | Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow [frontiersin.org]
- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-m-terphenyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. 3-Bromo-m-terphenyl, a halogenated aromatic hydrocarbon, is one such compound that necessitates meticulous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment of this compound: Understanding the Risks
Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with this compound is paramount. According to available safety data, this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
As a halogenated aromatic hydrocarbon, it belongs to a class of compounds known for their potential persistence in the environment.[2] Therefore, improper disposal can lead to long-term environmental contamination. The core principle guiding the disposal of this compound is to treat it as hazardous waste .
Immediate Handling and Storage of this compound Waste
Proper segregation and storage of chemical waste at the source are critical first steps in a compliant disposal process. This minimizes the risk of accidental exposure and ensures that the waste is managed appropriately.
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, either in its pure form or as a waste product, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use within a certified chemical fume hood. | Halogenated aromatic compounds can have significant vapor pressures, and inhalation may cause respiratory irritation.[1][2] A fume hood is essential to minimize exposure. |
Waste Segregation and Container Management
-
Designated Waste Container: All waste containing this compound must be collected in a designated, leak-proof, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Segregation is Key: Crucially, halogenated organic waste must be kept separate from non-halogenated waste streams.[3][4] Co-mingling can complicate the disposal process and increase costs.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"
-
The approximate concentration of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard pictograms (e.g., irritant, harmful).
-
-
Container Closure: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[3][5]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from heat sources and incompatible materials.[5]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound is a regulated process that must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Waste Collection and Disposal
Caption: Workflow for the safe disposal of this compound.
Detailed Protocol:
-
Initial Decontamination: Any glassware or equipment that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
Collect this rinsate as hazardous waste in your designated halogenated waste container.[3]
-
-
Waste Collection:
-
Carefully transfer all waste containing this compound, including reaction residues, contaminated consumables (e.g., pipette tips, weighing paper), and decontamination rinsate, into the designated and properly labeled hazardous waste container.
-
-
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbent material and place it in your hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or is no longer needed, contact your institution's EHS office to schedule a waste pickup.[3][6]
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and estimated quantity.
-
The EHS office will then manage the transportation, consolidation, and ultimate disposal of the hazardous waste through a licensed and approved hazardous waste disposal facility.
-
Regulatory Considerations and Best Practices
The disposal of halogenated organic compounds is regulated by national and international bodies such as the U.S. Environmental Protection Agency (EPA). While this compound is not specifically listed by name in all regulations, it falls under the broad category of halogenated organic compounds.[7] The primary method for the disposal of such compounds is typically high-temperature incineration in a permitted hazardous waste incinerator.[2] This process is designed to destroy the organic molecule and manage the resulting acidic gases (such as hydrogen bromide) in a controlled manner.
It is a critical best practice to never dispose of this compound or any other halogenated organic compound down the drain or in the regular trash.[4] Such actions can lead to severe environmental damage and are a violation of environmental regulations.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal protocols, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental health. Always consult your institution's specific waste management guidelines and the Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. This compound | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 3. benchchem.com [benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. benchchem.com [benchchem.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Navigating the Safe Handling of 3-Bromo-m-terphenyl: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher navigating the complexities of novel compound synthesis, the safe handling of every intermediate is paramount. 3-Bromo-m-terphenyl, a key building block in various applications, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for this compound.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
These hazards necessitate a multi-faceted approach to personal protection, where each piece of equipment serves a specific and critical function in preventing exposure. The following sections detail the required PPE and the scientific rationale behind each recommendation.
Personal Protective Equipment (PPE): A Comprehensive Breakdown
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes and fine particulates. A full-face shield is mandatory when handling larger quantities or when there is a significant risk of splashing, providing a secondary layer of protection for the entire face. |
| Hands | Double Gloving: Nitrile Base with Laminate or Viton™ Outer Glove | Due to its nature as a halogenated aromatic hydrocarbon, standard nitrile gloves offer poor resistance to this compound upon prolonged contact[2]. For incidental contact, double-gloving with nitrile gloves is the minimum requirement. For extended handling or in situations with a higher risk of exposure, an outer glove made of a highly resistant material such as Viton™ or a laminate (e.g., SilverShield®) is essential to prevent permeation. Always inspect gloves for any signs of degradation before and during use. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required to protect the skin from accidental spills. Standard cotton lab coats are not sufficient. |
| Respiratory | NIOSH-Approved Respirator | The need for respiratory protection is dictated by the operational conditions and airborne concentration of the compound. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. In situations where a fume hood is not available or if dust is generated, a NIOSH-approved respirator is mandatory. The specific type of respirator and cartridge will depend on the concentration, as detailed in the "Respiratory Protection Program" section. |
The Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.
Caption: A procedural workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Verify Fume Hood Certification: Before any work begins, ensure the chemical fume hood is certified and functioning correctly.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and reagents and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on all required personal protective equipment as detailed in the PPE table above. Ensure your lab coat is fully buttoned and your inner gloves are tucked under the sleeves of your coat.
-
-
Handling:
-
Weighing: Carefully weigh the solid this compound on weigh paper or in a tared container inside the fume hood. Avoid creating dust.
-
Transfer: Use a spatula to transfer the compound to the reaction vessel. If creating a solution, add the solid slowly to the solvent to prevent splashing.
-
Sealing: Keep all containers holding this compound tightly sealed when not in immediate use.
-
-
Cleanup and Decontamination:
-
Surface Decontamination: After handling is complete, decontaminate all surfaces within the fume hood that may have come into contact with the compound. A suitable solvent, followed by soap and water, is recommended.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating your skin. The outer gloves should be removed first, followed by the face shield and lab coat. The inner gloves should be the last item removed.
-
Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
-
Respiratory Protection Program: A Quantitative Approach
For terphenyls, the U.S. National Institute for Occupational Safety and Health (NIOSH) has established a Recommended Exposure Limit (REL) of 5 mg/m³ as a ceiling limit, which should not be exceeded at any time. The Occupational Safety and Health Administration (OSHA) has a Permissible Exposure Limit (PEL) of 9 mg/m³ as a ceiling.[3] The following table provides NIOSH recommendations for respiratory protection at various concentrations of terphenyls.
| Concentration | Minimum Required Respirator |
| Up to 25 mg/m³ | Any quarter-mask respirator. |
| Up to 50 mg/m³ | Any particulate respirator equipped with an N95, R95, or P95 filter (excluding quarter-mask respirators). N99, R99, P99, N100, R100, or P100 filters may also be used. |
| Up to 250 mg/m³ | Any air-purifying, full-facepiece respirator with an N100, R100, or P100 filter. |
Note: If this compound is used in a heated process that could lead to vaporization, an organic vapor cartridge with a particulate pre-filter should be used.[4]
Disposal Plan: Ensuring Environmental and Personal Safety
This compound and any materials contaminated with it must be treated as hazardous waste. The primary method for the disposal of halogenated organic compounds is incineration in a licensed facility.[5]
Caption: A logical flow for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unused solid this compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Liquid Waste: If a solution of the compound is prepared, collect it in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and any other contaminated disposable items in a designated hazardous waste stream.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work, while maintaining a commitment to environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
